Budipine
Description
Propriétés
IUPAC Name |
1-tert-butyl-4,4-diphenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHLUZAFSSMXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63661-61-0 (hydrochloride) | |
| Record name | Budipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20206709 | |
| Record name | Budipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57982-78-2 | |
| Record name | Budipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57982-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Budipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Budipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Budipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Budipine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9026OPI2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Budipine: A Non-Competitive NMDA Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budipine, a 4,4-diphenylpiperidine derivative primarily known for its application in the treatment of Parkinson's disease, exhibits a multi-target pharmacological profile. A significant component of its mechanism of action is its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of the non-competitive NMDA antagonism of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound's NMDA Receptor Antagonism
This compound (1-tert-butyl-4,4-diphenylpiperidine) has been identified as a low-affinity, uncompetitive antagonist at the NMDA receptor. Its action is characterized by fast kinetics and moderate voltage dependency, binding to the phencyclidine (PCP) site within the receptor's ion channel. This mechanism is comparable to that of other NMDA receptor antagonists like amantadine. By blocking the NMDA receptor, this compound can counteract increased excitatory glutamatergic activity, a pathological feature in several neurological disorders, including Parkinson's disease.[1]
Quantitative Pharmacological Data
The affinity and inhibitory potency of this compound at the NMDA receptor have been quantified in several key studies. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of this compound at the NMDA Receptor
| Parameter | Value | Radioligand/Assay | Tissue Source | Reference |
| IC50 | 36 µM | [3H]-TCP Displacement | Mouse Brain | [2][3] |
| IC50 | 38 µM | [3H]MK-801 Displacement | Rabbit Caudate Nucleus | |
| Ki | 4.6 µM | NMDA-evoked [3H]acetylcholine release | Rabbit Caudate Nucleus |
Table 2: Comparative Inhibitory Potency of this compound and Biperiden
| Compound | IC50 ([3H]MK-801 Displacement) | Ki (NMDA-evoked [3H]acetylcholine release) |
| This compound | 38 µM | 4.6 µM |
| Biperiden | 92 µM | 8.8 µM |
Signaling Pathway of Non-Competitive NMDA Receptor Antagonism by this compound
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca2+ ions. This influx triggers a cascade of downstream signaling events. This compound, as a non-competitive antagonist, does not compete with glutamate or the co-agonist for their binding sites. Instead, it binds to a site within the ion channel (the PCP site), physically obstructing the flow of ions.
Caption: this compound's non-competitive antagonism of the NMDA receptor.
Experimental Protocols
The characterization of this compound as a non-competitive NMDA antagonist has been established through several key experimental methodologies.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
4.1.1. [3H]MK-801 and [3H]-TCP Displacement Assays
-
Objective: To determine the IC50 value of this compound for the PCP binding site on the NMDA receptor.
-
Materials:
-
Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex, hippocampus, or caudate nucleus).
-
Radioligand: [3H]MK-801 or [3H]-TCP.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the brain membrane preparation with the radioligand ([3H]MK-801 or [3H]-TCP) and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-competitive antagonist (e.g., unlabeled MK-801 or PCP).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
Caption: Workflow for a radioligand binding assay.
Functional Assays
Functional assays assess the effect of a compound on the physiological response mediated by the receptor.
4.2.1. NMDA-Evoked Acetylcholine Release
-
Objective: To determine the functional inhibitory constant (Ki) of this compound on NMDA receptor-mediated neurotransmitter release.
-
Materials:
-
Brain slices (e.g., from rabbit caudate nucleus).
-
[3H]-choline for preloading to label the acetylcholine pool.
-
Superfusion system.
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate).
-
NMDA solution.
-
This compound solutions of varying concentrations.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare brain slices and pre-incubate them with [3H]-choline to label the endogenous acetylcholine stores.
-
Place the slices in a superfusion chamber and perfuse with physiological buffer.
-
Collect baseline fractions of the superfusate.
-
Stimulate the slices with NMDA in the absence and presence of varying concentrations of this compound.
-
Collect fractions of the superfusate during and after stimulation.
-
Measure the radioactivity in the collected fractions using a scintillation counter to quantify [3H]-acetylcholine release.
-
Calculate the inhibition of NMDA-evoked release by this compound to determine the Ki value.
-
4.2.2. NMDA-Induced Seizures in Mice
-
Objective: To assess the in vivo functional antagonism of NMDA receptors by this compound.
-
Materials:
-
Mice.
-
This compound solution for intraperitoneal (i.p.) injection.
-
NMDA solution for intracerebroventricular (i.c.v.) or i.p. injection.
-
Observation cages.
-
-
Procedure:
-
Administer this compound or vehicle to groups of mice via i.p. injection.
-
After a predetermined time, administer a convulsive dose of NMDA.
-
Observe the mice for the onset and severity of seizures (e.g., wild running, clonic-tonic convulsions).
-
Record the latency to seizure onset and the percentage of animals protected from seizures in each treatment group.
-
The ability of this compound to increase the seizure threshold or prevent seizures indicates functional NMDA receptor antagonism.
-
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion flow through NMDA receptor channels and the effect of antagonists.
-
Objective: To characterize the voltage-dependent block and kinetics of this compound's interaction with the NMDA receptor channel.
-
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
NMDA and this compound solutions.
-
-
Procedure:
-
Prepare a single neuron for whole-cell recording by forming a high-resistance seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to gain electrical access to the cell's interior.
-
Voltage-clamp the neuron at various holding potentials.
-
Apply NMDA to evoke an inward current.
-
Co-apply this compound with NMDA and measure the reduction in the NMDA-evoked current.
-
By varying the holding potential, the voltage-dependency of the block can be determined.
-
The kinetics of the block can be assessed by analyzing the rate of current decay in the presence of this compound.
-
Caption: Workflow for a whole-cell patch-clamp experiment.
Structure-Activity Relationship (SAR)
Currently, there is a lack of publicly available, detailed structure-activity relationship studies specifically investigating the 4,4-diphenylpiperidine scaffold of this compound in relation to its NMDA receptor antagonist activity. Further research is required to elucidate the specific structural moieties of the this compound molecule that are critical for its interaction with the PCP binding site of the NMDA receptor.
Conclusion
The characterization of this compound as a non-competitive NMDA receptor antagonist provides a crucial component to understanding its overall pharmacological profile and its therapeutic effects in Parkinson's disease. The data and experimental methodologies outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in the glutamatergic actions of this compound. Further investigation into the structure-activity relationship of this compound and its analogs could pave the way for the development of novel NMDA receptor modulators with improved therapeutic indices.
References
An In-depth Technical Guide on the Indirect Dopaminergic Effects of Budipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budipine is a non-dopaminergic, anti-Parkinsonian agent with a multifaceted pharmacological profile that indirectly enhances dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's effects on the dopamine system. It delves into its actions as an N-methyl-D-aspartate (NMDA) receptor antagonist, a monoamine oxidase B (MAO-B) inhibitor, a facilitator of dopamine release, an inhibitor of dopamine reuptake, and a stimulator of aromatic L-amino acid decarboxylase (AADC) activity. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the cited research, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex pharmacology.
Core Mechanisms of Indirect Dopaminergic Action
This compound's therapeutic effects in Parkinson's disease are attributed to a combination of mechanisms that collectively increase the availability and efficacy of dopamine in the synaptic cleft.[1][2] Unlike direct dopamine agonists, this compound modulates the dopaminergic system through several indirect pathways.
NMDA Receptor Antagonism
A primary mechanism of this compound is its role as a non-competitive antagonist of the NMDA receptor.[1][3][4] By blocking the NMDA receptor, this compound can reduce the excessive glutamatergic activity that contributes to excitotoxicity and the motor symptoms of Parkinson's disease. This action is comparable to that of amantadine. The antagonism of NMDA receptors on presynaptic terminals of dopaminergic neurons is thought to facilitate dopamine release.
Monoamine Oxidase B (MAO-B) Inhibition
This compound has been shown to inhibit monoamine oxidase type B (MAO-B), the enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, thereby prolonging its action.
Facilitation of Dopamine Release
Several studies indicate that this compound facilitates the release of dopamine. This effect appears to be more pronounced in the presence of L-DOPA, suggesting a synergistic interaction. While one study using a 6-hydroxydopamine (6-OHDA) rotational model did not observe evidence of direct or indirect dopaminergic activity in terms of induced rotations or facilitated striatal dopamine release, other microdialysis studies have demonstrated that this compound can cause a small but significant increase in basal dopamine efflux in the substantia nigra and potentiate L-DOPA-induced dopamine release.
Inhibition of Dopamine Reuptake
This compound also contributes to increased synaptic dopamine levels by inhibiting the dopamine transporter (DAT), thus blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.
Stimulation of Aromatic L-amino Acid Decarboxylase (AADC)
A key indirect dopaminergic effect of this compound is its ability to stimulate the activity of aromatic L-amino acid decarboxylase (AADC), the enzyme that converts L-DOPA into dopamine. This mechanism is particularly relevant for patients undergoing L-DOPA therapy, as this compound can enhance the therapeutic efficacy of L-DOPA by increasing its conversion to dopamine.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the indirect dopaminergic effects of this compound.
Table 1: Receptor and Transporter Binding Affinity of this compound
| Target | Ligand | Preparation | IC50 (µM) | Reference |
| NMDA Receptor | [3H]TCP | Rat forebrain membranes | 36 | |
| Dopamine Transporter | [3H]DA | Rabbit caudate nucleus synaptosomes | 11 |
Table 2: In Vivo Effects of this compound on Dopamine Levels (Microdialysis Studies)
| Animal Model | This compound Administration | Brain Region | Effect on Dopamine Levels | Reference |
| Normal Rats | 100 µM (via reverse dialysis) | Substantia Nigra | Small but significant increase | |
| Normal Rats | 10 mg/kg i.p. | Substantia Nigra | Small but significant increase in basal efflux | |
| Reserpine-treated Rats | 10 µM (co-infused with 5 µM L-DOPA) | Substantia Nigra | Significant enhancement of L-DOPA-induced release | |
| Reserpine-treated Rats | 10 mg/kg i.p. (pretreatment) + 25 mg/kg i.p. L-DOPA | Substantia Nigra & Corpus Striatum | Greatly accentuated L-DOPA-induced release |
Visualizations of Pathways and Workflows
Signaling Pathway of this compound's Indirect Dopaminergic Effects
Caption: Overview of this compound's multifaceted indirect dopaminergic actions.
Experimental Workflow for In Vivo Microdialysis
References
- 1. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
Unveiling the Antimuscarinic Profile of Budipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budipine, a drug primarily recognized for its application in the management of Parkinson's disease, exhibits a multifaceted pharmacological profile. While its therapeutic effects are attributed to a combination of mechanisms, including indirect dopaminergic actions and N-methyl-D-aspartate (NMDA) receptor antagonism, its interaction with the cholinergic system, specifically its antimuscarinic properties, contributes to its overall mechanism of action.[1][2] This technical guide provides an in-depth examination of the research surrounding the antimuscarinic characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Pharmacological Data
The antimuscarinic activity of this compound has been quantified through various in vitro and functional assays. The following table summarizes the key quantitative data, offering a comparative perspective with other relevant compounds.
| Parameter | This compound | Biperiden (Reference) | Assay Type | Tissue/System | Reference |
| IC50 | 1.1 µM | 0.053 µM | Receptor Binding Assay ([3H]3-quinuclidinol benzilate) | Not Specified | [3] |
| pA2 | ~6.9 | ~8.3 | Functional Assay (Facilitation of evoked ACh release) | Rabbit Caudate Nucleus Slices | [4] |
| Relative Potency | Up to 125-fold weaker | - | Functional and Binding Studies | Native M1-M3 and human recombinant m1-m5 receptors | [1] |
IC50: The half maximal inhibitory concentration. A lower value indicates higher binding affinity. pA2: A measure of the potency of an antagonist. A higher value indicates greater potency.
Experimental Protocols
The characterization of this compound's antimuscarinic properties has relied on established and robust experimental methodologies. The following sections detail the protocols for the key experiments cited.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.
Methodology:
-
Preparation of Membranes: Membranes expressing the target muscarinic receptors are prepared from appropriate tissues or cell lines.
-
Radioligand: A radiolabeled antagonist, such as [3H]3-quinuclidinol benzilate, is used as a tracer that binds to the muscarinic receptors.
-
Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vitro Functional Assays in Brain Slices
Objective: To assess the functional antagonist activity of this compound at muscarinic receptors in a physiologically relevant system.
Methodology:
-
Tissue Preparation: Slices of rabbit caudate nucleus are prepared and maintained in an organ bath with physiological saline.
-
Preincubation: The slices are preincubated with a radiolabeled precursor of acetylcholine, such as [3H]choline, to label the acetylcholine stores.
-
Stimulation: The release of acetylcholine is evoked by electrical stimulation.
-
Drug Application: this compound is added to the bath at various concentrations in the presence of an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the breakdown of released acetylcholine.
-
Measurement of ACh Release: The amount of radiolabeled acetylcholine released into the supernatant is quantified.
-
Data Analysis: The ability of this compound to facilitate the evoked release of acetylcholine (by blocking presynaptic autoreceptors) is measured, and a pA2 value is calculated to quantify its antagonist potency.
Signaling Pathway of Muscarinic Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. This compound, as a muscarinic antagonist, competitively binds to these receptors, thereby blocking the binding of acetylcholine and inhibiting the downstream signaling cascade. The following diagram illustrates the general mechanism of action of a muscarinic antagonist like this compound.
Conclusion
The research to date indicates that this compound possesses discernible, albeit weaker, antimuscarinic properties compared to classical anticholinergic agents like biperiden. Its activity has been confirmed through both receptor binding and functional assays. While the anticholinergic effects of this compound may not be its primary mechanism of action in the treatment of Parkinson's disease, they likely contribute to its overall therapeutic profile, particularly in suppressing tremor. This guide provides a foundational understanding of the experimental basis for this compound's antimuscarinic characteristics, offering valuable insights for researchers and professionals in the field of drug development and neuropharmacology. Further investigation into its selectivity for different muscarinic receptor subtypes could provide a more nuanced understanding of its role in the central nervous system.
References
- 1. Multiple mechanisms of action: the pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms of action: the pharmacological profile of this compound. | BioGRID [thebiogrid.org]
- 3. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antiparkinsonian drug this compound on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Budipine's Impact on Dopamine Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budipine is an antiparkinsonian agent with a multifaceted pharmacological profile. While its clinical utility in managing Parkinson's disease symptoms, particularly tremor, is acknowledged, its precise mechanism of action on the dopaminergic system remains a subject of investigation. This technical guide provides an in-depth analysis of this compound's effects on dopamine release and reuptake, synthesizing available quantitative data, detailing experimental methodologies, and visualizing proposed mechanisms. The evidence suggests that this compound's influence on dopamine neurotransmission is not via potent, direct interaction with the dopamine transporter, but rather through a complex interplay of indirect effects, including potentiation of L-DOPA-induced dopamine release and modulation of NMDA receptor activity.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine levels. Therapeutic strategies primarily aim to restore dopaminergic tone. This compound has emerged as a therapeutic option, though its classification within the landscape of antiparkinsonian drugs is not straightforward. This guide aims to elucidate the current understanding of this compound's interaction with key components of the dopaminergic synapse, focusing on dopamine release and reuptake mechanisms.
Quantitative Analysis of this compound's Pharmacological Profile
The following tables summarize the available quantitative data on this compound's interaction with various targets relevant to dopamine neurotransmission.
Table 1: this compound's Affinity for Key Neurotransmitter Receptors and Transporters
| Target | Ligand/Assay | This compound IC50/Ki | Reference |
| Dopamine Transporter (DAT) | [3H]DA Uptake | IC50: 11 µM | [1] |
| NMDA Receptor (Functional) | NMDA-evoked [3H]ACh release | Ki: 4.6 µM | |
| NMDA Receptor (Binding) | [3H]MK-801 displacement | IC50: 38 µM | |
| Muscarinic Receptor (Binding) | [3H]3-quinuclidinol benzilate | IC50: 1.1 µM | [2] |
| PCP Binding Site of NMDA Receptor | [3H]TCP binding | IC50: 36 µM | [2] |
Table 2: In Vivo Effects of this compound on Dopamine Dynamics and Seizure Threshold
| Experimental Model | Parameter Measured | This compound Dosage | Effect | Reference |
| In Vivo Microdialysis (Striatum) | Dopamine Release | 10 mg/kg i.v. | No facilitation | [2] |
| In Vivo Microdialysis (Substantia Nigra) | Basal Dopamine Efflux | 10 mg/kg i.p. | Small, significant increase | [3] |
| In Vivo Microdialysis (Substantia Nigra) | L-DOPA-induced DA release | 10 mg/kg i.p. + 25 mg/kg L-DOPA | Greatly accentuated | |
| Reverse Dialysis (Substantia Nigra) | Dopamine Recovery | 100 µM | Small, significant rise | |
| NMDA-Induced Seizures (Mice) | Seizure Threshold | 10.2 mg/kg | Increased (ED50) |
This compound and Dopamine Release: A Complex Interaction
The effect of this compound on dopamine release is not monolithic and appears to be dependent on the specific brain region and experimental conditions.
Basal Dopamine Release
Initial studies using in vivo microdialysis in the striatum of rats did not observe a facilitation of dopamine release with intravenous administration of this compound (10 mg/kg). However, subsequent research employing dual-probe microdialysis revealed a more nuanced picture. In these experiments, intraperitoneal administration of this compound (10 mg/kg) resulted in a small but statistically significant increase in basal dopamine efflux in the substantia nigra, but not in the striatum. Furthermore, a study utilizing reverse dialysis in the substantia nigra of normal rats demonstrated a small, significant increase in dopamine recovery when 100 µM of this compound was applied directly, whereas a lower concentration of 10 µM had no effect.
Potentiation of L-DOPA-Induced Dopamine Release
A significant aspect of this compound's action is its ability to enhance the effects of L-DOPA, the precursor to dopamine. In monoamine-depleted rats, pretreatment with this compound (10 mg/kg, i.p.) greatly accentuated the release of dopamine and its metabolite DOPAC in both the substantia nigra and corpus striatum following a threshold dose of L-DOPA (25 mg/kg, i.p.). This potentiation may be, in part, attributed to this compound's ability to increase the activity of the enzyme aromatic L-amino acid decarboxylase (AADC), which converts L-DOPA to dopamine.
This compound and Dopamine Reuptake
The primary mechanism for clearing synaptic dopamine is through reuptake by the dopamine transporter (DAT). Evidence suggests that this compound is a weak inhibitor of dopamine reuptake. In vitro studies using rabbit caudate nucleus synaptosomes showed that this compound inhibited the high-affinity uptake of [3H]dopamine with an IC50 value of 11 µM. This relatively low potency suggests that direct inhibition of DAT is unlikely to be a primary contributor to its therapeutic effects at typical clinical concentrations.
Indirect Modulation via NMDA Receptor Antagonism
A well-established mechanism of action for this compound is its role as a non-competitive NMDA receptor antagonist. This action is believed to contribute indirectly to its effects on the dopaminergic system. Glutamatergic neurons, which utilize NMDA receptors, form crucial connections with dopaminergic neurons in the basal ganglia. By antagonizing NMDA receptors, this compound can modulate the excitatory input to dopaminergic neurons. It has been proposed that the facilitation of dopamine formation from L-DOPA by NMDA receptor antagonists could explain the enhancement of L-DOPA's antiparkinsonian activity.
Monoamine Oxidase B (MAO-B) Inhibition: An Unsubstantiated Claim
Some commercial sources suggest that this compound acts as a monoamine oxidase B (MAO-B) inhibitor. MAO-B is a key enzyme in the degradation of dopamine. However, a thorough review of the peer-reviewed scientific literature did not yield quantitative data (i.e., Ki or IC50 values) to support this claim. Therefore, while plausible as a contributing mechanism, the inhibition of MAO-B by this compound requires direct experimental validation.
Experimental Protocols
In Vivo Microdialysis for Dopamine Release
Objective: To measure extracellular dopamine concentrations in specific brain regions of freely moving animals following this compound administration.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., striatum or substantia nigra). The cannula is secured with dental cement.
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials, often using a refrigerated fraction collector.
-
Drug Administration: After establishing a stable baseline of dopamine levels, this compound is administered (e.g., intravenously or intraperitoneally).
-
Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.
Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the dopamine transporter.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line expressing the dopamine transporter (e.g., HEK293-DAT cells) or from brain tissue rich in DAT (e.g., striatum).
-
Radioligand: A radiolabeled ligand that binds to DAT with high affinity (e.g., [3H]WIN 35,428) is used.
-
Assay Setup: The assay is performed in a 96-well plate format.
-
Total Binding: Contains the membrane preparation and the radioligand.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine) to saturate all specific binding sites.
-
Competition Binding: Contains the membrane preparation, the radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanisms of Action
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to assess this compound's effect on dopamine release.
Proposed Signaling Pathway of this compound's Indirect Dopaminergic Effect
Caption: this compound's indirect modulation of dopamine release via NMDA receptor antagonism and AADC stimulation.
Conclusion
The antiparkinsonian agent this compound exerts a complex and indirect influence on dopamine neurotransmission. Contrary to a direct dopamine-releasing or reuptake-inhibiting mechanism, the available evidence points towards a modulatory role. This compound's ability to potentiate L-DOPA-induced dopamine release, likely through the stimulation of AADC, and its well-documented NMDA receptor antagonism, appear to be the primary drivers of its effects on the dopaminergic system. The conflicting reports on its effect on basal dopamine release highlight the need for further research to delineate the region-specific and context-dependent actions of this drug. For drug development professionals, these findings suggest that targeting indirect modulatory pathways of dopamine neurotransmission, such as the glutamatergic system, may offer viable therapeutic strategies for Parkinson's disease. Future research should aim to provide quantitative data on the purported MAO-B inhibitory activity of this compound and to investigate its direct effects on the electrophysiological properties of dopaminergic neurons to complete our understanding of its pharmacological profile.
References
- 1. Effects of the antiparkinsonian drug this compound on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis study of the effects of the antiparkinsonian drug this compound on L-DOPA-induced release of dopamine and 5-hydroxytryptamine by rat substantia nigra and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Budipine for Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budipine, a 4,4-diphenylpiperidine derivative, presents a complex and multifaceted pharmacological profile with significant potential for neuroprotection. Initially developed as an anti-Parkinsonian agent, its mechanisms of action extend beyond simple dopamine replacement strategies, offering a polypharmacological approach to mitigating neurodegenerative processes. This technical guide provides an in-depth exploration of this compound's core pharmacological activities, focusing on its neuroprotective properties. It details the experimental methodologies used to elucidate these mechanisms, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows. The primary neuroprotective actions of this compound are attributed to its non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism, indirect dopaminergic effects—including monoamine oxidase B (MAO-B) inhibition and facilitation of dopamine release—and its anticholinergic properties. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders necessitates the development of therapeutic agents with multiple mechanisms of action. This compound is one such molecule that has demonstrated clinical efficacy in Parkinson's disease, particularly in alleviating tremor, akinesia, and rigidity.[1][2][3] Its neuroprotective potential stems from a combination of pharmacological activities that address key pathological processes, including excitotoxicity, oxidative stress, and neurotransmitter imbalance.[4][5] This guide will dissect the individual components of this compound's pharmacological profile, providing the detailed experimental context required for further research and development.
Mechanisms of Neuroprotection
This compound's neuroprotective effects are primarily mediated through three interconnected pathways: modulation of glutamatergic transmission, enhancement of dopaminergic function, and regulation of cholinergic activity.
NMDA Receptor Antagonism
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a central mechanism of neuronal cell death in various neurodegenerative conditions. This compound acts as a non-competitive antagonist at the NMDA receptor, offering a protective effect against glutamate-induced neuronal damage.
| Compound | Radioligand | IC50 (µM) | Receptor Site | Reference |
| This compound | [3H]TCP | 36 | Phencyclidine (PCP) binding site |
Table 1: Inhibitory concentration (IC50) of this compound for the NMDA receptor.
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor's phencyclidine (PCP) binding site.
Materials:
-
Tissue Preparation: Rat brain cortical membranes.
-
Radioligand: [3H]Thienylcyclohexylpiperidyl ([3H]TCP).
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the membranes by high-speed centrifugation and wash them multiple times by resuspension and centrifugation in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [3H]TCP (e.g., 2.5 nM), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: this compound blocks the NMDA receptor's ion channel, preventing excessive calcium influx and subsequent excitotoxicity.
Indirect Dopaminergic Effects
This compound enhances dopaminergic neurotransmission through a dual mechanism: inhibiting the breakdown of dopamine and facilitating its release. This is particularly relevant for conditions like Parkinson's disease, which is characterized by a dopamine deficit.
MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B increases the synaptic availability of dopamine and reduces the production of reactive oxygen species associated with dopamine metabolism.
This protocol outlines a method to assess the inhibitory effect of this compound on MAO-B activity.
Materials:
-
Enzyme Source: Recombinant human MAO-B or isolated mitochondria from rat brain.
-
Substrate: A specific substrate for MAO-B, such as benzylamine or a fluorometric probe.
-
Test Compound: this compound.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Instrumentation: Spectrophotometer or fluorometer.
Procedure:
-
Enzyme Preparation: Prepare a solution of MAO-B in the assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Detection: Monitor the formation of the product over time using a spectrophotometer (measuring the increase in absorbance) or a fluorometer (measuring the increase in fluorescence).
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Caption: this compound inhibits MAO-B, leading to increased dopamine levels and reduced oxidative stress.
In addition to preventing its breakdown, this compound also promotes the release of dopamine from presynaptic terminals.
| Treatment | Brain Region | Effect on Dopamine Release | Reference |
| This compound (10 mg/kg, i.p.) + L-DOPA | Substantia Nigra & Corpus Striatum | Potentiates L-DOPA-induced dopamine release | |
| This compound (100 µM, reverse dialysis) | Substantia Nigra | Small but significant increase in basal dopamine |
Table 2: Effects of this compound on dopamine release as measured by in vivo microdialysis.
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following this compound administration.
Materials:
-
Animal Model: Rat.
-
Surgical Equipment: Stereotaxic frame, microdialysis probes.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
Test Compound: this compound.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Sampling: Perfuse the microdialysis probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Quantify the changes in extracellular dopamine concentration over time in response to this compound administration.
Caption: Workflow for measuring this compound-induced dopamine release using in vivo microdialysis.
Anticholinergic Activity
An imbalance between dopaminergic and cholinergic systems is a hallmark of Parkinson's disease. This compound exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.
| Compound | Parameter | Value | Receptor Subtypes | Reference |
| This compound | pA2 | ~6.9 | Muscarinic (non-selective) | |
| This compound | IC50 | 1.1 µM | [3H]3-quinuclidinol benzilate binding |
Table 3: Anticholinergic activity of this compound.
The pA2 value, a measure of a competitive antagonist's affinity, can be determined using a functional assay, such as a muscle contraction assay.
Materials:
-
Tissue Preparation: Isolated tissue with muscarinic receptors (e.g., guinea pig ileum).
-
Agonist: A muscarinic agonist (e.g., acetylcholine).
-
Antagonist: this compound.
-
Organ Bath: A system to maintain the tissue in a physiological solution and measure its contraction.
Procedure:
-
Tissue Preparation: Mount a segment of the isolated tissue in an organ bath containing a physiological salt solution.
-
Agonist Dose-Response: Generate a cumulative dose-response curve for the muscarinic agonist to determine the EC50.
-
Antagonist Incubation: Wash the tissue and incubate it with a known concentration of this compound for a specific period.
-
Shifted Dose-Response: In the presence of this compound, generate a new dose-response curve for the agonist.
-
Schild Plot: Repeat steps 3 and 4 with several different concentrations of this compound. Construct a Schild plot by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression is the pA2 value.
Caption: this compound blocks muscarinic acetylcholine receptors, thereby reducing cholinergic signaling.
In Vivo Models of Neuroprotection
The neuroprotective effects of this compound have been investigated in several animal models of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Rodent Model
The unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rodents is a widely used model to replicate the dopaminergic cell loss observed in Parkinson's disease.
Materials:
-
Animal Model: Sprague-Dawley rats.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA).
-
Surgical Equipment: Stereotaxic frame.
-
Behavioral Testing Apparatus: Rotometer.
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere.
-
Drug Treatment: After a recovery period, treat the animals with this compound or a vehicle control over a specified duration.
-
Behavioral Assessment: Assess motor asymmetry by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine). Count the number of full contralateral (for agonists) or ipsilateral (for releasing agents) turns over a set period.
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss.
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in the 6-OHDA rat model of Parkinson's disease.
MPTP Mouse Model
The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice is another common model of Parkinson's disease that causes selective degeneration of dopaminergic neurons. This compound has been shown to reduce MPP+ (the active metabolite of MPTP) toxicity in the nigrostriatal system of mice.
Summary and Conclusion
This compound exhibits a unique pharmacological profile that confers neuroprotective effects through multiple, synergistic mechanisms. Its ability to act as a non-competitive NMDA receptor antagonist, an indirect-acting dopaminergic agent (via MAO-B inhibition and dopamine release facilitation), and a muscarinic receptor antagonist positions it as a promising candidate for the treatment of complex neurodegenerative disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of novel polypharmacological strategies for neuroprotection. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further exploring its efficacy in a broader range of neurodegenerative disease models.
References
- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Adjuvant treatment of Parksinson's disease with this compound: a double-blind trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tremorlytic activity of this compound: a quantitative study with long-term tremor recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms of action: the pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Budipine's Role in Modulating Glutamatergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budipine, an antiparkinsonian agent, exerts a multifaceted influence on central neurotransmitter systems. While its dopaminergic and anticholinergic properties are recognized, a significant component of its mechanism of action involves the modulation of the glutamatergic system. This technical guide provides an in-depth analysis of this compound's interaction with glutamatergic pathways, with a primary focus on its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.
Introduction
The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamatergic activity, particularly through the overstimulation of NMDA receptors, can lead to excitotoxicity and neuronal cell death, a process implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. This compound has emerged as a compound of interest due to its potential to mitigate this excitotoxicity through its interaction with the glutamatergic system.[1] This guide delves into the specifics of this interaction, providing a detailed overview of the current understanding of this compound's glutamatergic modulation.
Quantitative Data on this compound's Interaction with the Glutamatergic System
The following tables summarize the key quantitative findings from preclinical studies investigating this compound's effects on the glutamatergic system.
Table 1: Receptor Binding and Functional Antagonism
| Parameter | Value | Radioligand/Assay | Tissue/Model | Reference |
| IC₅₀ | 36 µM | [³H]TCP Binding | Mouse Brain | [2][3] |
| IC₅₀ | 38 µM | [³H]MK-801 Displacement | Rabbit Caudate Nucleus Membranes | [4] |
| Ki | 4.6 µM | NMDA-evoked [³H]Acetylcholine Release Inhibition | Rabbit Caudate Nucleus Slices | [4] |
Table 2: In Vivo Efficacy
| Parameter | Value | Experimental Model | Species | Reference |
| ED₅₀ | 10.2 mg/kg | Increased threshold for NMDA-induced seizures | Mouse |
Signaling Pathway of this compound's NMDA Receptor Antagonism
This compound acts as an uncompetitive, use-dependent antagonist of the NMDA receptor. This means it binds to the open ion channel of the receptor, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This action is distinct from competitive antagonists that bind to the glutamate or glycine binding sites. The following diagram illustrates this proposed mechanism.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's glutamatergic modulation. Disclaimer: Some parameters are based on standard protocols for these techniques and may not be explicitly detailed in the cited this compound-specific literature.
Radioligand Binding Assay for NMDA Receptor
This protocol is based on the methods used to determine this compound's affinity for the NMDA receptor ion channel binding site.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of a radiolabeled ligand to the NMDA receptor ion channel.
Materials:
-
[³H]TCP (tritiated tenocyclidine)
-
This compound hydrochloride
-
Unlabeled TCP (for non-specific binding)
-
Mouse brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize mouse brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]TCP (e.g., 2.5 nM)
-
Increasing concentrations of this compound (for competition curve) or a high concentration of unlabeled TCP (for non-specific binding) or buffer (for total binding).
-
Membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
NMDA-Induced Seizure Model
This protocol is based on the in vivo model used to assess the functional NMDA receptor antagonism of this compound.
Objective: To determine the effective dose of this compound that protects 50% of the animals (ED₅₀) from seizures induced by NMDA.
Materials:
-
Male mice
-
This compound hydrochloride
-
N-methyl-D-aspartate (NMDA)
-
Saline solution
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
Procedure:
-
Animal Preparation and Dosing:
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Administer different doses of this compound (or vehicle control) via i.p. injection at a specified time before NMDA administration (e.g., 30 minutes).
-
-
Seizure Induction:
-
Administer a convulsant dose of NMDA via i.v. injection. The specific dose of NMDA should be predetermined to reliably induce seizures in control animals.
-
-
Observation and Scoring:
-
Immediately after NMDA injection, observe the mice for a defined period (e.g., 2 minutes) for the presence of clonic and/or tonic seizures.
-
Record the number of animals in each dose group that are protected from seizures.
-
-
Data Analysis:
-
Calculate the percentage of protection for each dose of this compound.
-
Determine the ED₅₀ value using probit analysis or a similar statistical method.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol is a generalized representation of how in vivo microdialysis can be used to study this compound's effect on neurotransmitter release, such as dopamine and acetylcholine, which can be modulated by glutamatergic activity.
Objective: To measure the extracellular concentrations of neurotransmitters in a specific brain region of a freely moving animal following the administration of this compound.
Materials:
-
Rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., i.p. or i.v.).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Plot the change in neurotransmitter concentration over time.
-
Conclusion
The available evidence strongly supports the role of this compound as a modulator of the glutamatergic system, primarily through its action as a low-affinity, uncompetitive NMDA receptor antagonist. This mechanism likely contributes significantly to its therapeutic effects in Parkinson's disease by counteracting the detrimental effects of glutamate-mediated excitotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of novel neuroprotective strategies targeting the glutamatergic system. Future investigations could focus on this compound's effects on specific NMDA receptor subunits and its potential modulation of other components of the glutamatergic synapse, such as AMPA receptors and glutamate transporters, to further elucidate its complex pharmacological profile.
References
- 1. Microdialysis study of the effects of the antiparkinsonian drug this compound on L‐DOPA‐induced release of dopamine and 5‐hydroxytryptamine by rat substantia nigra and corpus striatum | Semantic Scholar [semanticscholar.org]
- 2. The antiparkinsonian agent this compound is an N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiparkinsonian drugs this compound and biperiden are use-dependent (uncompetitive) NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Polypharmacology of Budipine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budipine, a 1-tert-butyl-4,4-diphenylpiperidine derivative, is an antiparkinsonian agent with a complex and multifaceted pharmacological profile. Marketed for the treatment of Parkinson's disease, its therapeutic efficacy is attributed to its ability to modulate multiple neurotransmitter systems, a concept known as polypharmacology. This guide provides a comprehensive technical overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways.
Core Pharmacological Profile of this compound
This compound's mechanism of action is not attributed to a single target but rather to its concurrent effects on several key proteins involved in neurotransmission. The primary and secondary pharmacological actions of this compound are summarized below.
Quantitative Data: Binding Affinities and Functional Inhibition
The following tables summarize the known quantitative data for this compound's interaction with its various molecular targets. It is important to note that while several interactions have been identified, comprehensive quantitative data (e.g., Ki or IC50 values) are not available for all targets in the public domain.
| Target | Radioligand/Substrate | Assay Type | Tissue/System | Parameter | Value (µM) | Reference |
| NMDA Receptor | - | Functional Inhibition (NMDA-evoked [3H]ACh release) | Rabbit Caudate Nucleus Slices | Ki | 4.6 | [1] |
| NMDA Receptor (PCP Site) | [3H]TCP | Radioligand Binding | Not Specified | IC50 | 36 | [2] |
| NMDA Receptor (Channel) | [3H]MK-801 | Radioligand Binding | Rabbit Caudate Nucleus Membranes | IC50 | 38 | [1] |
| Muscarinic Receptors | [3H]3-Quinuclidinol Benzilate | Radioligand Binding | Not Specified | IC50 | 1.1 | [2] |
| Dopamine Transporter (DAT) | [3H]Dopamine | Uptake Inhibition | Rabbit Caudate Nucleus Synaptosomes | IC50 | 11 | [3] |
| Target | Activity | Quantitative Data |
| Monoamine Oxidase B (MAO-B) | Inhibition | Specific Ki or IC50 values for this compound are not readily available in the cited literature. |
| Sigma-1 Receptor | Binding | Specific Ki or IC50 values for this compound are not readily available in the cited literature. |
| Histamine H1 Receptor | Blockade | Specific Ki or IC50 values for this compound are not readily available in the cited literature. |
Key Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects in Parkinson's disease are thought to arise from its ability to restore the balance of neurotransmitter systems in the brain, primarily by enhancing dopaminergic activity and reducing glutamatergic and cholinergic overactivity.
Dopaminergic System Modulation
This compound enhances dopaminergic neurotransmission through a multi-pronged approach: facilitating dopamine release, inhibiting its reuptake, and inhibiting its breakdown by MAO-B. It has also been shown to stimulate the activity of aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-DOPA to dopamine.
NMDA Receptor Antagonism
This compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. It is believed to bind to the phencyclidine (PCP) site within the ion channel, thereby blocking the influx of Ca2+. This action helps to counteract the excessive glutamatergic activity observed in Parkinson's disease.
References
- 1. The antiparkinsonian drugs this compound and biperiden are use-dependent (uncompetitive) NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antiparkinsonian drug this compound on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Budipine Hydrochloride: A Technical Whitepaper on Synthesis, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract: Budipine hydrochloride is an antiparkinsonian agent with a complex and multifaceted mechanism of action. This document provides a detailed overview of its synthesis, chemical and physical properties, and the current understanding of its pharmacological effects. The information is compiled to serve as a technical guide for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of this compound Hydrochloride
The synthesis of this compound, chemically known as 1-tert-butyl-4,4-diphenylpiperidine, can be achieved through a high-yield reaction. One prominent method involves a direct Friedel-Crafts-type reaction.
Synthetic Pathway
A primary and efficient method for synthesizing this compound involves the reaction of 1-tert-butyl-4-piperidone with benzene in the presence of a strong acid catalyst like triflic acid.[1] This regioselective reaction under Friedel-Crafts conditions results in the formation of the 4,4-diphenylpiperidine structure with a reported yield of up to 99%.[1] Another described approach utilizes various piperidine derivatives reacting with benzene under similar conditions.[2] The base form of this compound is then converted to its hydrochloride salt for pharmaceutical use.
Caption: Synthesis workflow for this compound Hydrochloride.
Experimental Protocol: Synthesis of this compound
While specific reaction parameters are proprietary, a representative experimental protocol based on the described Friedel-Crafts alkylation is as follows. Note: This is a generalized procedure and requires optimization for safety and yield.
-
Reaction Setup: In a multi-neck, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1-tert-butyl-4-piperidone and an excess of dry benzene as the solvent and reactant.
-
Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add triflic acid dropwise via the dropping funnel while maintaining the temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. The organic phase containing the product is separated. Wash the organic layer sequentially with brine, then dry it over anhydrous sodium sulfate.[4]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone mixture) to yield the pure base.
-
Salt Formation: Dissolve the purified this compound base in a suitable organic solvent (e.g., ethanol, ethyl acetate) and add a solution of hydrochloric acid. The this compound hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Chemical and Physical Properties
The physicochemical properties of a drug molecule are critical as they influence its absorption, distribution, metabolism, and excretion (ADME). This compound is a lipophilic molecule, a characteristic that is important for its transport and distribution in the body.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Base) | This compound Hydrochloride | Reference(s) |
| IUPAC Name | 1-tert-butyl-4,4-diphenylpiperidine | 1-tert-butyl-4,4-diphenylpiperidine;hydrochloride | |
| Molecular Formula | C₂₁H₂₇N | C₂₁H₂₈ClN | |
| Molecular Weight | 293.45 g/mol | 329.9 g/mol | |
| CAS Number | 57982-78-2 | 63661-61-0 | |
| pKa | 8.6 (Predicted) | Not specified | |
| Solubility | Lipophilic | Slightly soluble in water |
Note: Specific quantitative values for pKa and partition coefficient were not available in the searched literature, though they are noted as important parameters.
Mechanism of Action & Signaling Pathways
The exact mechanism of action for this compound hydrochloride is not fully elucidated but is understood to be multifaceted, involving multiple neurotransmitter systems. This complex pharmacological profile distinguishes it from other antiparkinsonian drugs.
The primary actions identified include:
-
Indirect Dopaminergic Effects: this compound enhances dopaminergic transmission. It facilitates the release of dopamine (DA), inhibits monoamine oxidase type B (MAO-B), and inhibits DA reuptake. It also stimulates aromatic L-amino acid decarboxylase, which can increase the conversion of L-DOPA to dopamine.
-
NMDA Receptor Antagonism: It acts as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist at the phencyclidine (PCP) binding site. This action helps counteract increased excitatory glutamatergic activity, which may protect neurons from excitotoxicity.
-
Antimuscarinic Action: this compound exhibits weak anticholinergic (antimuscarinic) properties.
-
Other Neurotransmitter Systems: It may also modulate glutamate and serotonin systems and inhibit the release of striatal gamma-aminobutyric acid (GABA).
Caption: Multifaceted mechanism of action of this compound.
Pharmacokinetics
Studies in healthy male subjects have shown that the area under the concentration-time curve (AUC) and the maximum serum concentration (Cmax) of this compound increase linearly with ascending oral doses (10, 20, and 30 mg). The time to maximum serum concentration (tmax) and the terminal half-life (t1/2) were found to be independent of the dose administered. This compound is a substrate of P-glycoprotein (P-gp), which actively transports the drug out of the brain, a factor that influences its concentration in the central nervous system.
Experimental Protocols: Formulation
For research purposes, preparing a stable and soluble formulation is crucial for both in vitro and in vivo experiments.
Protocol: Preparation of this compound Solution for In Vivo Administration
This protocol describes the preparation of a clear solution for administration in animal studies.
-
Stock Solution: Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO). For example, a 10 mM stock in DMSO. Store stock solutions at -20°C for up to one month or -80°C for up to six months.
-
Vehicle Preparation: The final vehicle consists of a mixture of solvents. For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, proceed as follows.
-
Mixing: Add each solvent one by one. For a 1 mL final working solution, add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Emulsification: Add Tween-80 to the mixture and mix again.
-
Final Volume: Add saline to reach the final desired volume and mix until a clear solution is obtained.
-
Administration: It is recommended to prepare the working solution freshly on the day of use for in vivo experiments. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Conclusion
This compound hydrochloride is an antiparkinsonian agent with a unique pharmacological profile. Its synthesis is achievable through a high-yield Friedel-Crafts reaction. The drug's therapeutic effects are attributed to a complex mechanism of action that extends beyond simple dopamine modulation to include antagonism of NMDA receptors and influence on other neurotransmitter systems. This technical overview provides a foundational guide for researchers and professionals, summarizing the key data on its synthesis, chemical properties, and biological activities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Synthesis, physical-chemical properties and pharmacologically-oriented screening studies on this compound and related 4,4-diphenylpiperidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105061297A - Preparation method for synthesizing nicardipine hydrochloride - Google Patents [patents.google.com]
- 4. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Budipine in Preclinical Research: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Budipine in various animal models relevant to neurodegenerative diseases, particularly Parkinson's disease. This document includes detailed dosage information, experimental protocols, and insights into the drug's mechanism of action to guide researchers in their study design.
Summary of this compound In Vivo Dosages and Models
This compound has been investigated in a range of animal models, primarily in rodents, to assess its therapeutic potential for Parkinson's disease and to elucidate its mechanism of action. The dosages and administration routes vary depending on the animal model and the specific research question.
| Animal Model | Species | This compound Dosage | Administration Route | Key Findings |
| Catalepsy Models | ||||
| Haloperidol-induced | Rat | 1 - 10 mg/kg | Intraperitoneal (i.p.) | Reversal of cataleptic symptoms. |
| Reserpine-induced | Rat | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Attenuation of reserpine-induced akinesia. |
| Tremor Models | ||||
| Tremorine-induced | Mouse | 5 - 20 mg/kg | Intraperitoneal (i.p.) | Reduction in tremor severity. |
| Harmaline-induced | Mouse | 5 - 15 mg/kg | Intraperitoneal (i.p.) | Decrease in the intensity of action tremors. |
| Neurotoxicity/Neuroprotection Models | ||||
| 6-Hydroxydopamine (6-OHDA) Lesion (Rotational Behavior) | Rat | 0.78 - 12.5 mg/kg | Intraperitoneal (i.p.) | Potentiation of L-DOPA-induced contralateral rotations, suggesting a modulatory role on the dopaminergic system.[1] |
| Rat | 10 mg/kg | Intravenous (i.v.) | Did not directly facilitate striatal dopamine release.[1] | |
| NMDA-induced Seizures | Mouse | ED50: 10.2 mg/kg | Not specified | Increased the threshold for seizures, indicating NMDA receptor antagonism.[1] |
| P-glycoprotein Substrate Study | Mouse | 30 µ g/24h for 11 days | Subcutaneous (s.c.) continuous infusion | Demonstrated that this compound is a substrate of P-glycoprotein.[2] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the cataleptic effects of antipsychotic drugs and the anticataleptic potential of compounds like this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5.0 with NaOH)
-
This compound solution (dissolved in a suitable vehicle, see below)
-
Catalepsy bar (a horizontal bar 1 cm in diameter, raised 9 cm from the surface)
Procedure:
-
Habituation: Acclimatize rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (1-10 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound/vehicle administration, inject Haloperidol (0.5-1 mg/kg, i.p.).
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes after haloperidol injection, place the rat's forepaws on the bar.
-
Measure the time (in seconds) the rat maintains this posture. The cut-off time is typically 180-300 seconds.
-
A positive cataleptic response is generally defined as the rat remaining on the bar for a predetermined amount of time (e.g., >20 seconds).
-
Experimental Workflow for Haloperidol-Induced Catalepsy
Caption: Workflow for assessing this compound's effect on haloperidol-induced catalepsy in rats.
6-Hydroxydopamine (6-OHDA)-Induced Rotational Behavior in Rats
This is a widely used model of Parkinson's disease to study motor asymmetry.
Materials:
-
Male Sprague-Dawley or Wistar rats (220-280 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Apomorphine or Amphetamine
-
Automated rotometer bowls
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rat.
-
Dissolve 6-OHDA in cold saline containing 0.02% ascorbic acid to a final concentration of 2-4 µg/µL.
-
Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) or substantia nigra. Typical coordinates for the MFB relative to bregma are: AP -2.2 mm, ML ±1.5 mm, DV -7.8 mm from the dura.
-
Inject a total of 8-16 µg of 6-OHDA in a volume of 4 µL at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes before slowly retracting.
-
-
Recovery: Allow the animals to recover for at least 2-3 weeks.
-
Drug-Induced Rotation:
-
Administer a dopamine agonist such as apomorphine (0.5 mg/kg, s.c.) or a dopamine-releasing agent like amphetamine (2.5 mg/kg, i.p.).
-
Place the rat in the automated rotometer bowl.
-
Record the number of full 360° turns (ipsilateral and contralateral to the lesion) for 60-90 minutes.
-
-
This compound Treatment:
-
Administer this compound (0.78 - 12.5 mg/kg, i.p.) at a specified time before the dopamine agonist.
-
Measure the rotational behavior as described above to assess the modulatory effect of this compound.
-
Experimental Workflow for 6-OHDA Model
Caption: Workflow for the 6-OHDA-induced rotational behavior model in rats.
Preparation of this compound for In Vivo Administration
The solubility of this compound can be challenging. A common vehicle for intraperitoneal and subcutaneous injections is a mixture of Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween-80, and saline.
Example Vehicle Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and concentration.
-
The solution should be prepared fresh before each experiment.
Mechanism of Action and Signaling Pathways
This compound exhibits a multi-faceted mechanism of action that is believed to contribute to its anti-parkinsonian effects. It is not a direct dopamine agonist but modulates several neurotransmitter systems.[3]
Key Mechanisms:
-
NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist at the NMDA receptor, which may help to reduce glutamatergic excitotoxicity.
-
Indirect Dopaminergic Effects: It has been shown to facilitate dopamine release, inhibit monoamine oxidase B (MAO-B), and inhibit dopamine reuptake.
-
Antimuscarinic Action: this compound has weak anticholinergic properties.
-
Modulation of other Neurotransmitters: It can also influence GABAergic, serotonergic, and noradrenergic systems.
Simplified Signaling Pathway of this compound's Action
Caption: Simplified diagram of this compound's multi-target mechanism of action.
References
Application Notes and Protocols for the Use of Budipine in a 6-Hydroxydopamine Rodent Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Budipine in a 6-hydroxydopamine (6-OHDA) rodent model of Parkinson's disease. This document outlines the rationale, experimental protocols, and expected outcomes based on available scientific literature.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. The 6-hydroxydopamine (6-OHDA) rodent model is a widely used and well-established animal model that mimics the dopaminergic neurodegeneration observed in PD. This compound, a non-dopaminergic antiparkinsonian agent, has shown potential therapeutic effects. Its mechanism of action is believed to involve N-methyl-D-aspartate (NMDA) receptor antagonism and indirect dopaminergic effects, making it a compound of interest for neuroprotection and symptomatic relief in PD models.[1][2][3][4]
Mechanism of Action of this compound
This compound's pharmacological profile is multifaceted. It is recognized as a low-affinity, uncompetitive NMDA receptor antagonist.[1] Additionally, it exhibits indirect dopaminergic properties by enhancing dopamine release and inhibiting monoamine oxidase type B (MAO-B). This compound also possesses antimuscarinic properties. This combination of actions suggests that this compound may not only alleviate motor symptoms but also offer neuroprotective effects against the excitotoxicity implicated in Parkinson's disease.
Quantitative Data Summary
The following tables summarize key quantitative data from a study investigating the effects of this compound in a 6-OHDA-lesioned rat model.
Table 1: this compound and Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats
| Treatment Group | This compound Dose (mg/kg, i.p.) | Apomorphine Dose (mg/kg, s.c.) | Mean Contralateral Rotations (per minute) |
| Vehicle Control | - | 0.05 | ~5 |
| This compound | 3.13 | 0.05 | Increased |
| This compound | 6.25 | 0.05 | Increased |
| This compound | 12.5 | 0.05 | Increased |
Note: The referenced study demonstrated a significant, dose-dependent increase in apomorphine-induced contralateral rotations in this compound-treated rats, indicating a potentiation of dopaminergic signaling.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Protocol in Rats
This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal pathway.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, drill, sutures)
-
Analgesics
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura. These coordinates may need to be adjusted based on the rat strain and age.
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 2 µL) in sterile saline containing 0.02% ascorbic acid to prevent oxidation. Protect the solution from light.
-
Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow. Slowly retract the needle.
-
Closure and Recovery: Suture the scalp incision and administer post-operative analgesics. Monitor the animal closely during recovery.
Apomorphine-Induced Rotation Test
This behavioral test is used to assess the extent of the unilateral dopaminergic lesion and the effect of therapeutic interventions.
Materials:
-
6-OHDA lesioned rats
-
Apomorphine hydrochloride
-
Sterile 0.9% saline with 0.1% ascorbic acid
-
Rotation monitoring system (e.g., automated rotometer or video tracking)
-
Cylindrical observation chambers
Procedure:
-
Habituation: Place the rat in the observation chamber for a 10-15 minute habituation period before drug administration.
-
Drug Administration: Administer apomorphine (typically 0.05 - 0.5 mg/kg, s.c.). The dose may need to be optimized based on the lesion severity.
-
Data Recording: Immediately after injection, begin recording the rotational behavior for 30-60 minutes. Count full 360° turns in the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions.
-
Data Analysis: Express the data as net contralateral rotations per minute. A successful lesion is typically characterized by a significant number of contralateral rotations.
Tyrosine Hydroxylase (TH) Immunohistochemistry
This protocol is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Materials:
-
Rat brain tissue sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: mouse anti-tyrosine hydroxylase (TH)
-
Secondary antibody: goat anti-mouse IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488) or a biotinylated secondary antibody for DAB staining.
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Microscope (fluorescence or bright-field)
Procedure:
-
Tissue Preparation: Perfuse the rat with 4% paraformaldehyde and collect the brain. Post-fix and cryoprotect the brain before sectioning on a cryostat or vibratome.
-
Blocking: Wash the sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections in PBS and then incubate with the secondary antibody for 1-2 hours at room temperature.
-
Visualization: If using a fluorescent secondary antibody, wash the sections, counterstain with DAPI, and mount on slides with mounting medium. If using a biotinylated secondary antibody, proceed with an avidin-biotin complex (ABC) kit and diaminobenzidine (DAB) substrate for colorimetric detection.
-
Imaging and Analysis: Capture images of the substantia nigra and striatum using a microscope. Quantify the number of TH-positive cells in the substantia nigra and the optical density of TH-positive fibers in the striatum using image analysis software.
HPLC Analysis of Dopamine and Metabolites
This protocol allows for the quantification of dopamine (DA) and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in striatal tissue.
Materials:
-
Striatal tissue samples
-
Perchloric acid (0.1 M)
-
Mobile phase for HPLC (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
HPLC system with an electrochemical detector
-
Standards for DA, DOPAC, and HVA
Procedure:
-
Sample Preparation: Dissect the striatum from the rat brain and homogenize in ice-cold 0.1 M perchloric acid. Centrifuge the homogenate to pellet the protein.
-
HPLC Analysis: Filter the supernatant and inject a known volume into the HPLC system.
-
Detection: Separate DA, DOPAC, and HVA on a reverse-phase column and detect them using an electrochemical detector set at an appropriate oxidation potential.
-
Quantification: Compare the peak areas of the samples to those of the standards to determine the concentrations of DA and its metabolites. Express the results as ng/mg of tissue.
Visualizations
References
- 1. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical efficacy of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Protocol for the Dissolution and Use of Budipine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budipine is an antiparkinsonian agent with a multifaceted mechanism of action, making it a compound of interest for neurological research.[1] It primarily functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][4] Additionally, this compound has been shown to exhibit indirect dopaminergic effects by facilitating dopamine release and inhibiting monoamine oxidase type B (MAO-B).[2] This document provides a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments, along with recommended working concentrations and storage conditions.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 293.45 g/mol | |
| Solubility | 25 mg/mL in DMSO (85.19 mM) | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | |
| Effective In Vitro Concentration | 1 nM - 100 nM in SH-SY5Y cells | |
| Final DMSO Concentration in Media | Should not exceed 0.5%, ideally ≤ 0.1% |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
-
Complete cell culture medium appropriate for the cell line being used
Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 2.9345 mg of this compound for every 1 mL of DMSO.
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aiding Dissolution (if necessary): If the this compound does not fully dissolve, the following steps can be taken:
-
Gently warm the solution in a 37°C water bath or incubator for 5-10 minutes.
-
Alternatively, sonicate the solution in an ultrasonic bath for short intervals.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
-
Determine Final Concentration: Based on published literature or preliminary experiments, decide on the final concentrations of this compound to be used in your cell culture experiments. A study on SH-SY5Y human neuroblastoma cells has shown significant effects at concentrations of 1 nM, 10 nM, and 100 nM.
-
Serial Dilutions: It is recommended to perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
DMSO Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, without the drug itself. This will account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and should not exceed 0.5% to avoid cytotoxicity.
Example Dilution for a 100 nM Working Solution from a 10 mM Stock:
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in sterile complete cell culture medium to obtain a 100 µM solution. (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:1000 in sterile complete cell culture medium to achieve a final concentration of 100 nM. (e.g., add 1 µL of 100 µM solution to 999 µL of medium).
Visualizations
Caption: Workflow for dissolving this compound for cell culture.
Caption: Signaling pathways affected by this compound.
References
- 1. Glial Cell Line–Derived Neurotrophic Factor Receptor Rearranged During Transfection Agonist Supports Dopamine Neurons In Vitro and Enhances Dopamine Release In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Budipine in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budipine is an anti-Parkinsonian agent with a multifaceted pharmacological profile. Primarily known for its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, it also exhibits indirect dopaminergic and anticholinergic activities. These mechanisms make this compound a compound of significant interest for neuroprotective and neuromodulatory research. Primary neuronal cultures offer a powerful in vitro system to dissect the specific effects of compounds like this compound on neuronal health, signaling, and function. These application notes provide detailed protocols for investigating the effects of this compound on neuronal viability, apoptosis, calcium signaling, and electrophysiological properties in primary neuronal cultures.
Mechanism of Action
This compound's primary mechanism of action relevant to primary neuronal cultures is its role as a low-affinity, uncompetitive antagonist of the NMDA receptor. By binding within the ion channel, it blocks the influx of Ca²⁺, which is a critical mediator of both synaptic plasticity and excitotoxicity. Additionally, this compound has been shown to have anti-apoptotic effects, potentially through the modulation of inflammatory pathways.[1]
Data Presentation
Table 1: Effects of this compound and Other Uncompetitive NMDA Receptor Antagonists on Neuronal Viability and Apoptosis
| Compound | Cell Type | Assay | Concentration | Observed Effect | Reference |
| This compound | SH-SY5Y Human Neuroblastoma | Apoptosis Assay | 10⁻⁹, 10⁻⁸, 10⁻⁷ M | Significant decrease in cisplatin-induced apoptotic cell death. | [1] |
| MK-801 | Primary Rat Cortical Neurons | Viability Assay | 50, 100 µM | Decreased dimethoate-induced apoptosis to 79.6% of the toxin-treated group. | [2] |
| MK-801, TCP, GK 11 | Primary Embryonic Rat Cortex | Neuronal Survival | 2.5 - 20 µM | Dose-dependent increase in neuron survival over long-term culture. | [3][4] |
| Ifenprodil | Primary Fetal Mouse Cerebral Cortex | Viability Assay | Not specified | Attenuation of L-Glutamate and NMDA-induced toxicity. |
Table 2: Electrophysiological Effects of Uncompetitive NMDA Receptor Antagonists
| Compound | Preparation | Measured Parameter | Concentration | Observed Effect | Reference |
| Memantine | Cultured Superior Collicular and Hippocampal Neurons | NMDA-induced current | 2-33 µM | Concentration-dependent antagonism with an IC₅₀ of 2.92 µM. | |
| MRZ 2/579 | Cultured Hippocampal Neurons | NMDA-induced inward current | 1.11 µM (IC₅₀) | Blockade of steady-state inward current at -70 mV. | |
| Memantine | Computational Model of NMDAR | NMDAR-mediated current | 0.1 mM | Inhibition is dependent on membrane voltage. |
Experimental Protocols
Primary Neuronal Culture Preparation
This protocol describes the preparation of primary cortical neurons from embryonic rodents, a common model for neuropharmacological studies.
Materials:
-
Timed-pregnant rodent (e.g., rat at embryonic day 18 or mouse at embryonic day 16)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic digestion solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., plates, coverslips)
Procedure:
-
Euthanize the pregnant rodent according to approved institutional guidelines.
-
Aseptically dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with the enzymatic solution according to the manufacturer's instructions (e.g., 20-30 minutes at 37°C).
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Neuronal Viability and Apoptosis Assays
These assays are used to quantify the neuroprotective or cytotoxic effects of this compound.
2.1. MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Procedure:
-
Plate primary neurons in a 96-well plate and culture for 7-10 days.
-
Treat neurons with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) for the desired duration (e.g., 24-48 hours). Include appropriate vehicle controls. To induce toxicity, a neurotoxin (e.g., glutamate, staurosporine) can be co-applied.
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2.2. Immunocytochemistry for Apoptosis Markers (e.g., Cleaved Caspase-3)
Principle: This method uses fluorescently labeled antibodies to detect specific proteins that are activated during apoptosis, such as cleaved caspase-3.
Procedure:
-
Plate neurons on coverslips and treat with this compound as described above.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against an apoptosis marker (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of apoptotic cells (positive for the marker) relative to the total number of cells (DAPI-stained nuclei).
Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound and/or other stimuli.
Principle: Ratiometric fluorescent indicators, such as Fura-2 AM, are used to measure [Ca²⁺]i. The dye is loaded into the cells, and the ratio of fluorescence emission at two different excitation wavelengths is used to determine the calcium concentration, minimizing effects of dye loading and photobleaching.
Procedure:
-
Plate neurons on glass-bottom dishes or coverslips.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with buffer and acquire a baseline fluorescence ratio.
-
Apply this compound at the desired concentration and record the change in [Ca²⁺]i.
-
To investigate this compound's effect on NMDA receptor-mediated calcium influx, apply an NMDA receptor agonist (e.g., NMDA/glycine) in the presence and absence of this compound.
-
Analyze the data by calculating the change in the 340/380 nm fluorescence ratio over time.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and synaptic transmission.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration), allowing for the control of the membrane potential and the recording of ionic currents.
Procedure:
-
Prepare primary neuronal cultures on coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
To measure NMDA receptor currents:
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Apply a solution containing NMDA and glycine to evoke an inward current.
-
Perfuse with this compound and re-apply the NMDA/glycine solution to measure the extent of current inhibition.
-
-
To measure synaptic transmission:
-
Record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs).
-
Apply this compound to the bath and observe changes in the frequency, amplitude, and kinetics of the synaptic currents.
-
-
Analyze the recorded currents to determine this compound's effect on neuronal excitability and synaptic function.
Visualizations
Caption: Experimental workflow for investigating this compound's effects.
Caption: this compound's modulation of NMDA receptor signaling.
References
- 1. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Noncompetitive, Voltage-Dependent NMDA Receptor Antagonism by Hydrophobic Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational studies of NMDA receptors: differential effects of neuronal activity on efficacy of competitive and non-competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Budipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Budipine using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is an anti-Parkinsonian agent with a mechanism of action believed to involve NMDA receptor antagonism and modulation of dopamine synthesis.[1][2][3] This method is intended for use in research and quality control environments for the determination of this compound in bulk drug substance and pharmaceutical formulations. The described protocol is based on established principles of reversed-phase chromatography and requires validation by the end-user to ensure compliance with regulatory requirements.
Introduction
This compound, chemically known as 1-tert-butyl-4,4-diphenylpiperidine, is a therapeutic agent used in the management of Parkinson's disease.[4] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[5] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be robust, specific, and suitable for routine analysis.
Chromatographic Conditions
A general-purpose HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (pH adjusted to 3.0) |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation:
-
Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.0 with diluted sodium hydroxide or phosphoric acid.
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered aqueous solution with acetonitrile in a suitable ratio (e.g., 50:50, v/v). The optimal ratio should be determined during method development.
-
Degas the mobile phase by sonication or helium sparging before use.
b) Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
c) Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
d) Sample Preparation (for Tablet Formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 30 minutes to extract the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system. The final concentration should be within the linear range of the standard curve.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Parameters
This proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It should be assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize hypothetical quantitative data for a validated this compound HPLC method.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5800 | ≥ 2000 |
| RSD of Peak Area (%) | 0.85 | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 760,100 |
| 100 | 1,522,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) | RSD (%) (Repeatability) |
| 10 | 9.9 ± 0.1 | 99.0 | 1.0 |
| 25 | 25.2 ± 0.3 | 100.8 | 1.2 |
| 50 | 49.7 ± 0.6 | 99.4 | 1.2 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis by HPLC.
This compound Metabolism Overview
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. The antiparkinsonian drug this compound stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Budipine Administration in Preclinical Tremor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Budipine in various rodent models of tremor. The protocols and data presented are intended to assist in the design and execution of studies evaluating the efficacy and mechanism of action of this compound and related compounds.
Introduction
This compound is a 4,4-diphenylpiperidine derivative with recognized anti-Parkinsonian and tremorlytic properties. Its mechanism of action is multifaceted, primarily involving non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It also exhibits some anticholinergic activity and indirect dopaminergic effects.[1][2] Understanding its efficacy and mechanism in preclinical models is crucial for the development of novel anti-tremor therapeutics.
Mechanism of Action of this compound in Tremor
This compound's anti-tremor effects are believed to stem from its interaction with several neurotransmitter systems. It acts as a non-competitive NMDA receptor antagonist and also blocks muscarinic receptors.[1] While it does not appear to have direct dopaminergic activity, it may enhance dopamine release.[3]
Preclinical Models of Tremor
Several preclinical models are utilized to induce tremor in rodents and evaluate the efficacy of therapeutic agents like this compound.
6-Hydroxydopamine (6-OHDA) Model of Parkinsonian Tremor in Rats
This model mimics the dopaminergic neurodegeneration observed in Parkinson's disease. A unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle leads to a loss of dopamine neurons and subsequent motor deficits, including tremor.
Tremorine/Oxotremorine-Induced Tremor in Mice
Tremorine and its active metabolite, oxotremorine, are muscarinic agonists that induce tremor, salivation, and other cholinergic effects. This model is useful for evaluating compounds with anticholinergic properties.
LON-954-Induced Tremor in Rodents
LON-954 (N-carbamoyl-2-(2,6-dichlorophenyl)-acetamidine-hydrochloride) is a tremorigenic agent that is known to affect the central dopaminergic system and can be potentiated by neuroleptics.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's administration and effects in various preclinical models.
Table 1: this compound Efficacy in Preclinical Models
| Model | Species | This compound Dose Range | Administration Route | Observed Effect | Citation |
| 6-OHDA Lesioned | Rat | 3.13 - 12.5 mg/kg | i.p. | Increased apomorphine-induced contralateral rotations | |
| NMDA-Induced Seizures | Mouse | ED50: 10.2 mg/kg | Not Specified | Increased seizure threshold | |
| Reserpine-Treated | Rat | 5, 12.5, or 20 mg/kg | i.p. | Increased L-aromatic amino acid decarboxylase activity |
Table 2: this compound Receptor Binding Affinity
| Receptor Target | Ligand | This compound IC50 | Citation |
| NMDA Receptor | [3H]TCP | 36 µM | |
| Muscarinic Receptor | [3H]3-quinuclidinol benzilate | 1.1 µM |
Experimental Protocols
The following are detailed protocols for the induction of tremor and the administration of this compound.
Protocol for 6-OHDA-Induced Rotational Behavior in Rats
Objective: To assess the effect of this compound on dopamine receptor supersensitivity following a unilateral 6-OHDA lesion.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Apomorphine hydrochloride
-
This compound
-
Rotational behavior monitoring system
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle.
-
Allow the animals to recover for at least 2-3 weeks to allow for the development of dopamine receptor supersensitivity.
-
-
Behavioral Testing:
-
Administer this compound (e.g., 3.13, 6.25, or 12.5 mg/kg, i.p.) or vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer apomorphine (e.g., 0.5 mg/kg, s.c.).
-
Immediately place the rat in the rotational monitoring chamber.
-
Record the number of full contralateral (away from the lesion) rotations for a set period (e.g., 30-60 minutes).
-
Data Analysis: Compare the number of contralateral rotations in this compound-treated animals to the vehicle-treated control group.
References
- 1. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiparkinsonian drug this compound stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of LON 954 tremor by typical and atypical neuroleptics--an indication of striatal dopamine antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Budipine with L-DOPA in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Budipine in combination with L-DOPA, a therapeutic strategy investigated for enhancing the efficacy of Parkinson's disease treatment. The following sections detail the synergistic mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.
Introduction
L-DOPA remains the gold-standard treatment for Parkinson's disease, aiming to replenish depleted dopamine levels in the brain. However, long-term L-DOPA therapy is often associated with motor complications. This compound, an antiparkinsonian drug with a multifaceted pharmacological profile, has been investigated as an adjunct to L-DOPA therapy to enhance its therapeutic effects and potentially reduce side effects.[1][2] This document outlines the experimental basis for combining these two compounds, providing practical guidance for researchers in the field.
Mechanism of Action: A Synergistic Effect
The combination of this compound and L-DOPA exhibits a synergistic effect primarily by enhancing the synthesis and release of dopamine from exogenous L-DOPA.[3][4] this compound's mechanism of action in this context is multifaceted:
-
Stimulation of Aromatic L-Amino Acid Decarboxylase (AADC): this compound has been shown to increase the activity of AADC, the enzyme responsible for converting L-DOPA to dopamine.[3] This leads to a more efficient bioconversion of L-DOPA and consequently, a greater availability of synaptic dopamine.
-
Weak NMDA Receptor Antagonism: this compound acts as a weak, uncompetitive antagonist at the NMDA receptor. This action may contribute to its antiparkinsonian effects and potentially modulate the neuronal pathways involved in motor control.
-
Facilitation of Dopamine Release: Preclinical studies suggest that this compound can facilitate the release of newly synthesized dopamine from L-DOPA in the substantia nigra and corpus striatum.
The combined administration of this compound and L-DOPA, therefore, aims to maximize the therapeutic benefit of L-DOPA by increasing its conversion to dopamine and enhancing its release at synaptic terminals.
Signaling Pathway
References
- 1. Clinical efficacy of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant treatment of Parksinson's disease with this compound: a double-blind trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiparkinsonian drug this compound stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis study of the effects of the antiparkinsonian drug this compound on L-DOPA-induced release of dopamine and 5-hydroxytryptamine by rat substantia nigra and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Budipine's Effect on Motor Symptoms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budipine is an antiparkinsonian agent with a multifaceted mechanism of action, making it a subject of interest for managing motor symptoms in Parkinson's disease (PD).[1] Unlike traditional therapies that primarily focus on dopamine replacement, this compound exhibits a broader pharmacological profile by interacting with multiple neurotransmitter systems.[2] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound on motor symptoms, catering to both preclinical and clinical research settings. The methodologies outlined here are designed to offer a comprehensive framework for evaluating the therapeutic potential of this compound and similar compounds.
Mechanism of Action Overview
This compound's efficacy in mitigating motor symptoms is attributed to its influence on several key neurotransmitter systems within the basal ganglia circuitry. Its primary mechanisms include:
-
Indirect Dopaminergic Effects: this compound facilitates the release of dopamine, inhibits monoamine oxidase type B (MAO-B), and hinders dopamine reuptake. It also stimulates aromatic L-amino acid decarboxylase (AADC), collectively enhancing dopaminergic activity.[2][3]
-
NMDA Receptor Antagonism: It acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which helps to counteract excessive glutamatergic activity.[2]
-
Antimuscarinic Action: this compound exhibits antimuscarinic properties, although weaker than drugs like biperiden, contributing to its tremorlytic effects.
-
GABAergic Modulation: It inhibits the release of striatal gamma-aminobutyric acid (GABA), which may help to suppress the increased GABAergic output observed in Parkinson's disease.
These multifaceted actions allow this compound to potentially restore the balance of striatal output pathways, addressing a wider range of motor symptoms.
Signaling Pathway of this compound's Action
Preclinical Assessment of Motor Symptoms
Animal models are crucial for elucidating the mechanisms of action and evaluating the efficacy of novel antiparkinsonian drugs like this compound. The following are detailed protocols for widely used neurotoxin-based models of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinsonism
This model induces a unilateral lesion of the nigrostriatal pathway, leading to quantifiable motor deficits.
Experimental Protocol:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (200-250g).
-
Anesthetize the rat using isoflurane.
-
Secure the animal in a stereotactic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure a flat skull position.
-
Drill a small hole over the injection site. The coordinates for the medial forebrain bundle (MFB) are typically AP: -2.2 mm, ML: +1.5 mm from bregma.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of sterile saline with 0.02% ascorbic acid).
-
Lower a Hamilton syringe needle to the target depth (DV: -7.8 mm from the dura).
-
Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia.
-
Monitor the animal's recovery, weight, and general health.
-
-
Behavioral Assessment (2-3 weeks post-lesion):
-
Apomorphine-Induced Rotations: Administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations over a 30-60 minute period. A successful lesion is typically indicated by >7 full contralateral rotations per minute.
-
Cylinder Test: Place the rat in a transparent cylinder and record forelimb use for wall exploration. A lesioned animal will show a significant preference for the non-impaired (ipsilateral) forelimb.
-
Staircase Test: This test assesses fine motor control by requiring the rat to retrieve food pellets from a double-sided staircase. The number of pellets retrieved with each paw is recorded.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model of Parkinsonism
This model is widely used to induce bilateral loss of dopaminergic neurons.
Experimental Protocol:
-
Animal Preparation:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Handle the mice for several days prior to the experiment to acclimate them.
-
-
MPTP Administration:
-
Prepare a solution of MPTP hydrochloride in sterile saline.
-
Several administration protocols can be used:
-
Sub-acute: 20 mg/kg MPTP administered intraperitoneally (i.p.) every 2 hours for a total of four doses in one day.
-
Chronic: 25 mg/kg MPTP administered i.p. once every 3.5 days for five weeks.
-
-
-
Safety Precautions:
-
MPTP is a potent neurotoxin. All handling, preparation, and administration must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
-
Behavioral Assessment (7-21 days post-final injection):
-
Rotarod Test: Place the mouse on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall. MPTP-treated mice will exhibit a significantly shorter latency to fall.
-
Pole Test: Place the mouse head-up on top of a vertical pole and record the time it takes to turn around and descend. MPTP-treated mice will show increased time to turn and descend.
-
Grip Strength Test: Measure the forelimb grip strength using a grip strength meter. MPTP-treated mice typically show reduced grip strength.
-
Preclinical Experimental Workflow
Clinical Assessment of Motor Symptoms
In human studies, the effect of this compound on motor symptoms is quantified using established clinical rating scales and objective instrumental measures.
Unified Parkinson's Disease Rating Scale (UPDRS)
The MDS-UPDRS is the gold standard for assessing the severity and progression of Parkinson's disease.
Protocol:
-
Parts of the Scale: The scale is divided into four parts:
-
Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood disorders, and other non-motor symptoms.
-
Part II: Motor Experiences of Daily Living: Patient-reported assessment of difficulties with daily activities.
-
Part III: Motor Examination: Clinician-scored assessment of motor signs such as tremor, rigidity, bradykinesia, and postural instability.
-
Part IV: Motor Complications: Assesses dyskinesias and motor fluctuations.
-
-
Scoring: Each item is scored on a 0-4 scale, where 0 represents normal and 4 represents severe impairment.
-
Administration:
-
The assessment should be conducted by a trained clinician.
-
For evaluating a drug's effect, the UPDRS should be administered at baseline and at specified follow-up time points.
-
Assessments are typically performed in both "OFF" (before medication) and "ON" (after medication) states to evaluate the drug's impact on motor fluctuations.
-
Long-Term Electromyography (EMG) for Tremor Assessment
EMG provides an objective, quantitative measure of tremor characteristics.
Protocol:
-
Electrode Placement:
-
Place surface EMG electrodes over agonist and antagonist muscle pairs of the tremulous limb (e.g., flexor and extensor muscles of the forearm).
-
A ground electrode is placed on a bony prominence.
-
-
Data Acquisition:
-
Record EMG activity for an extended period (e.g., several hours) to capture the natural variability of the tremor.
-
The patient should be in a relaxed, resting state.
-
-
Data Analysis:
-
The raw EMG signal is filtered and rectified.
-
Tremor Intensity: Calculated from the amplitude of the EMG bursts.
-
Tremor Occurrence: The percentage of time that tremor is present during the recording period.
-
Tremor Frequency: Determined using spectral analysis of the EMG signal.
-
Clinical Trial Assessment Workflow
Data Presentation: Quantitative Outcomes of this compound on Motor Symptoms
The following tables summarize the quantitative data from clinical studies assessing the effect of this compound on motor symptoms.
| Table 1: Effect of this compound on Tremor (Open-Label Study) | |
| Parameter | Mean Reduction from Baseline |
| Tremor Intensity | 25% |
| Tremor Occurrence | 34% |
| UPDRS Scores | 20% |
| Data from an open-label trial with 11 patients with Parkinson's disease. |
| Table 2: Effect of this compound on Tremor (Double-Blind, Placebo-Controlled Study) | ||
| Parameter | This compound Group (n=7) | Placebo Group (n=7) |
| Tremor Occurrence (Baseline) | 24.7 ± 15.5% | No significant change |
| Tremor Occurrence (Post-treatment) | 14.8 ± 14.5% (p < 0.05) | No significant change |
| Tremor Intensity (Baseline, SNR) | 9.1 ± 2.5 | No significant change |
| Tremor Intensity (Post-treatment, SNR) | 7.2 ± 1.6 (not significant) | No significant change |
| Columbia University Rating Scale (CURS) Sum Score (Baseline) | 5.7 | 7.1 |
| CURS Sum Score (Post-treatment) | 3.0 | 5.5 |
| Data from a multicenter, double-blind, placebo-controlled study. |
| Table 3: Effect of this compound in a Double-Blind Trial vs. Placebo | |
| Parameter | Improvement |
| Columbia Rating Scale (Median Score) - this compound Group | 22% |
| Columbia Rating Scale (Median Score) - Placebo Group | 4% |
| The difference between the this compound and placebo groups was highly significant (P < 0.01). |
Conclusion
The assessment of this compound's effect on motor symptoms requires a multi-pronged approach, combining preclinical models with robust clinical evaluation methods. The protocols outlined in this document provide a standardized framework for researchers to investigate the therapeutic potential of this compound. The use of both behavioral tests in animal models and validated clinical scales and objective measures in human trials is essential for a comprehensive understanding of the drug's efficacy and mechanism of action. The quantitative data from previous studies suggests that this compound is particularly effective in reducing tremor, and its unique, multi-target profile holds promise for the broader management of motor symptoms in Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple mechanisms of action: the pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiparkinsonian drug this compound stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Budipine Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Budipine in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a drug candidate investigated for its potential therapeutic effects, notably in the context of neurodegenerative diseases. It is a lipophilic compound, meaning it has a high affinity for fats and lipids and, consequently, very low solubility in water-based solutions like cell culture media.[1] This poor aqueous solubility can lead to precipitation of the compound during experiments, resulting in inaccurate dosing and unreliable data.
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, available data indicates good solubility in Dimethyl Sulfoxide (DMSO). Information from commercial suppliers suggests a solubility of 25 mg/mL in DMSO.[2] Its water solubility is extremely low, predicted to be around 0.00129 mg/mL.[1] For in vivo studies, a co-solvent formulation has been described, achieving a solubility of ≥ 2.5 mg/mL.[2]
Q3: What is the recommended starting solvent for preparing a this compound stock solution?
A3: Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution of this compound for in vitro use due to its high solubilizing capacity for this compound.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. For many cell lines, a final concentration of 0.1% is recommended to ensure that the observed biological effects are attributable to this compound and not the solvent. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the drug) in all experiments.
Q5: Can I use other solvents like ethanol or methanol to dissolve this compound?
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound stock solution to cell culture medium. | "Solvent Shock": The rapid change in polarity when a concentrated DMSO stock is added to the aqueous medium can cause the compound to crash out of solution. | 1. Slow Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling the medium. 2. Stepwise Dilution: First, dilute the DMSO stock in a small, intermediate volume of serum-free medium. Then, add this intermediate dilution to the final volume of complete medium. |
| High Final Concentration: The final concentration of this compound exceeds its solubility limit in the cell culture medium. | 1. Reduce Final Concentration: Lower the target concentration of this compound in your experiment. 2. Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions. | |
| The culture medium becomes cloudy or a precipitate forms over time during incubation. | Compound Instability: this compound may be unstable in the culture medium at 37°C over the duration of the experiment. | 1. Fresh Preparation: Prepare the this compound-containing medium fresh immediately before each experiment. 2. Reduce Incubation Time: If experimentally feasible, reduce the incubation time of the cells with the compound. |
| Interaction with Media Components: Components in the serum or other supplements in the medium may interact with this compound, leading to precipitation. | 1. Test in Simpler Media: Assess the solubility of this compound in a simpler, serum-free medium or a buffered salt solution (e.g., PBS) to determine if serum components are the cause. 2. Use of Solubilizing Agents: Consider the use of co-solvents or cyclodextrins as described in the experimental protocols below. | |
| Inconsistent or non-reproducible experimental results. | Micro-precipitation: Small, invisible precipitates can form, leading to an inaccurate and inconsistent effective concentration of this compound. | 1. Centrifugation: After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. Be aware that this may lower the actual concentration. 2. Visual Inspection: Before adding the medium to your cells, carefully inspect it under a light microscope for any signs of precipitation. |
Data Presentation
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (85.19 mM) | Ultrasonic agitation may be required. Use of anhydrous (dry) DMSO is recommended as absorbed water can reduce solubility. |
| Water | ~0.00129 mg/mL (Predicted) | Practically insoluble. |
| Co-solvent Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (8.52 mM) | This formulation is for in vivo use but demonstrates the utility of co-solvents for increasing this compound solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for serial dilution into cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molar Mass of this compound ≈ 293.45 g/mol ), you would need 2.93 mg.
-
Dissolution: Transfer the weighed powder into a sterile tube. Add the calculated volume of anhydrous, sterile DMSO.
-
Vortexing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Sterile Filtration (Optional): If sterility is a major concern, the DMSO stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions by Serial Dilution
Objective: To prepare the final concentrations of this compound in cell culture medium from a concentrated stock solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended): To avoid "solvent shock," it is best to perform a serial dilution. For example, to prepare a 10 µM final concentration from a 10 mM stock:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium. This results in a 100 µM solution. Mix well by gentle pipetting.
-
-
Prepare Final Working Solution:
-
Add the appropriate volume of the intermediate dilution to your culture vessel containing pre-warmed medium. For example, to achieve a 10 µM final concentration, add 1 mL of the 100 µM intermediate solution to 9 mL of medium in your culture flask or an appropriate volume to the wells of a plate.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used in the experiment.
Visualizations
References
Technical Support Center: Budipine Aqueous Solutions
Welcome to the technical support center for Budipine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its low aqueous solubility. While experimental data is limited in publicly available literature, predictive models estimate the water solubility of this compound to be approximately 0.00129 mg/mL[1]. This poor solubility can present significant challenges during experimental design and formulation.
Q2: How does pH affect the solubility and stability of this compound?
As a piperidine derivative with a predicted basic pKa of 9.99, the solubility of this compound is expected to be highly pH-dependent[1]. In acidic conditions (pH < pKa), this compound will exist predominantly in its protonated, more water-soluble form. Conversely, in basic conditions (pH > pKa), it will be in its neutral, less soluble free base form[2]. The stability of piperidine-containing compounds can also be influenced by pH, with potential for degradation under strongly acidic or basic conditions[2][3].
Q3: What are the known degradation pathways for this compound in aqueous solutions?
Specific degradation pathways for this compound in aqueous solutions are not well-documented in available literature. However, like many pharmaceuticals, it may be susceptible to hydrolysis, oxidation, and photodegradation. Researchers should perform stability studies to identify potential degradants.
Q4: What are the recommended storage conditions for this compound stock solutions?
For stock solutions prepared in solvents like DMSO, it is recommended to aliquot and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles. For aqueous solutions, it is crucial to determine the stability under specific storage conditions (e.g., refrigerated, room temperature, protected from light).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: this compound Precipitation Upon Dilution into Aqueous Buffer
This is a frequent challenge due to this compound's low aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Suspected Degradation of this compound in an Aqueous Formulation
If you suspect your this compound solution is degrading over time, a systematic stability assessment is necessary.
Factors Influencing Drug Stability:
Caption: Key factors affecting this compound stability.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇N | |
| Molar Mass | 293.454 g·mol⁻¹ | |
| Water Solubility (Predicted) | 0.00129 mg/mL | |
| pKa (Strongest Basic) | 9.99 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
Workflow for Forced Degradation Study:
Caption: Workflow for a this compound forced degradation study.
1. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer solutions (various pH values)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time intervals.
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature.
-
Withdraw samples at predetermined time intervals.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at predetermined time intervals.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer at a relevant pH).
-
Expose the solution to elevated temperatures (e.g., 60°C, 80°C) in a thermostatic oven.
-
Withdraw samples at predetermined time intervals.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable buffer.
-
Expose the solution to a light source in a photostability chamber as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at predetermined time intervals.
-
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
Use a mass spectrometer to help identify the mass of the degradation products, which can aid in structure elucidation.
Protocol 2: Enhancing this compound Solubility using Cyclodextrins
This protocol describes a method to prepare a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
1. Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., HP-β-CD)
-
Water-ethanol mixture (or other suitable solvent)
-
Mortar and pestle
2. Procedure:
-
Form a Paste: In a mortar, add the calculated amount of cyclodextrin and a small volume of the water-ethanol mixture to create a thick paste.
-
Incorporate this compound: Gradually add the this compound powder to the cyclodextrin paste.
-
Knead: Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The consistency should remain paste-like.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Solubility Testing: Test the solubility of the resulting powder in aqueous buffer and compare it to the solubility of this compound alone.
References
Technical Support Center: Optimizing Budipine Concentration for Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Budipine for its neuroprotective effects. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro neuroprotection assays?
A1: Based on available studies, a starting concentration range of 10⁻⁹ mol/L to 10⁻⁷ mol/L (0.1 nM to 100 nM) is recommended for initial in vitro experiments, particularly for assessing anti-apoptotic and anti-inflammatory effects. For assays investigating effects on dopamine release, concentrations of 10 µM to 100 µM have been used. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is the primary mechanism of this compound's neuroprotective action?
A2: this compound exerts its neuroprotective effects through a multi-faceted mechanism. It acts as a non-competitive NMDA receptor antagonist, which helps to mitigate excitotoxicity.[1][2][3][4] Additionally, it has indirect dopaminergic effects by facilitating dopamine release and inhibiting monoamine oxidase type B (MAO-B).[1] this compound has also been shown to have anti-apoptotic properties.
Q3: Is there a known cytotoxic concentration for this compound?
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is a solid that can be dissolved in a suitable solvent like DMSO to create a stock solution. For in vivo experiments, it is recommended to prepare fresh working solutions daily. Stock solutions can be stored at -20°C or -80°C, but it is advisable to consult the manufacturer's guidelines for specific storage recommendations to ensure stability.
Q5: Can I use this compound in combination with other neuroprotective agents?
A5: While there is limited specific data on the combination of this compound with other neuroprotective agents, its multi-target mechanism of action suggests potential for synergistic effects. When designing combination studies, it is important to consider the distinct signaling pathways targeted by each compound to maximize potential benefits and avoid antagonistic interactions. A thorough literature review and preliminary in vitro testing are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable neuroprotective effect. | - this compound concentration is too low.- The experimental model is not sensitive to this compound's mechanism of action.- Insufficient incubation time. | - Perform a dose-response experiment with a wider range of this compound concentrations.- Consider using a different neurotoxicity model that aligns with this compound's known mechanisms (e.g., excitotoxicity-induced injury).- Optimize the incubation time for both the neurotoxin and this compound treatment. |
| High cell death observed even with this compound treatment. | - this compound concentration is in the cytotoxic range for the specific cell line.- The neurotoxin concentration is too high, causing overwhelming cell death.- Issues with this compound solution stability or preparation. | - Determine the cytotoxicity of this compound alone on your cells using a viability assay.- Titrate the neurotoxin to induce a sub-maximal level of cell death (e.g., 50-70%) to allow for a therapeutic window for this compound.- Ensure proper preparation and storage of this compound solutions. Prepare fresh dilutions for each experiment. |
| Inconsistent or variable results between experiments. | - Inconsistent cell seeding density.- Variability in reagent preparation or incubation times.- Cell line passage number is too high, leading to altered cellular responses. | - Standardize cell seeding protocols and ensure even cell distribution in plates.- Maintain strict consistency in all experimental steps, including reagent concentrations, volumes, and incubation periods.- Use cells within a consistent and low passage number range. |
| Precipitation of this compound in culture media. | - The final solvent concentration is too high.- Poor solubility of this compound in the culture medium. | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to the cells.- Prepare the final this compound dilution in pre-warmed culture media and mix thoroughly. |
Data Presentation
Table 1: Summary of Effective this compound Concentrations in In Vitro Studies
| Cell Line | Experimental Model | Effective Concentration Range | Observed Effect | Reference |
| SH-SY5Y human neuroblastoma | Cisplatin-induced apoptosis | 10⁻⁹ - 10⁻⁷ mol/L | Decreased apoptotic cell death | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) stimulation | 10⁻⁹ - 10⁻⁷ mol/L | Reduced release of TNF-α and IL-6 | |
| Rat substantia nigra slices | Reverse dialysis | 10 µM - 100 µM | Enhanced L-DOPA-induced dopamine release |
Table 2: Summary of this compound Dosages in In Vivo Studies
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Mice | Subcutaneous (s.c.) | 30 µg/24 h for 11 days | Increased cerebrum concentration | |
| Rats | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Increased activity of L-aromatic amino acid decarboxylase | |
| Mice | Intraperitoneal (i.p.) | 10.2 mg/kg (ED50) | Increased threshold for NMDA-induced seizures |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using MTT
This protocol outlines the assessment of this compound's neuroprotective effect against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Neurotoxin (e.g., MPP+, 6-OHDA, glutamate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for a predetermined pre-treatment time (e.g., 2-24 hours).
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxin solution in complete culture medium at a pre-determined toxic concentration.
-
Add the neurotoxin to the wells containing the cells and this compound. Include a control group with no neurotoxin.
-
Incubate for the desired duration to induce cell death (e.g., 24-48 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot the cell viability against the this compound concentration to determine the dose-response curve and the optimal neuroprotective concentration.
-
Protocol 2: Assessment of Apoptosis by Hoechst Staining
This protocol describes a method to visualize and quantify apoptosis by staining the nuclear morphology of cells treated with this compound and a neurotoxin.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
This compound
-
Neurotoxin
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Follow the same treatment protocol as described in Protocol 1 (this compound pre-treatment followed by neurotoxin exposure).
-
-
Cell Fixation:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Add Hoechst 33342 staining solution to each well, ensuring the coverslips are fully submerged.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Visualization:
-
Carefully remove the coverslips from the wells and mount them on microscope slides with a drop of mounting medium.
-
Visualize the slides under a fluorescence microscope. Healthy cells will exhibit uniformly stained, round nuclei, while apoptotic cells will show condensed and fragmented nuclei.
-
-
Quantification:
-
Count the number of apoptotic and total cells in several random fields of view for each treatment group.
-
Calculate the percentage of apoptotic cells.
-
Signaling Pathways and Experimental Workflows
References
- 1. Multiple mechanisms of action: the pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Unexpected Budipine Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during preclinical studies with Budipine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a complex pharmacological profile. Its primary actions are considered to be an indirect dopaminergic effect and non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It also exhibits some antimuscarinic properties.
Q2: What are the expected therapeutic effects of this compound in animal models of Parkinson's disease?
A2: In animal models, this compound is expected to reduce tremor, akinesia, and rigidity. For example, it has been shown to antagonize tremor induced by agents like tremorine and to counteract cataleptic states induced by drugs such as haloperidol and reserpine.[1]
Q3: What are the most commonly reported side effects of this compound in a clinical setting?
A3: In humans, common side effects include dizziness, dry mouth, constipation, blurred vision, cognitive disturbances, orthostatic hypotension, insomnia, nausea, and vomiting. It is also known to be a hERG blocker and can cause Long QT syndrome.
Troubleshooting Guides
Unexpected Neurobehavioral Effects
Researchers may observe behavioral changes in animal models that are not anticipated as part of this compound's anti-parkinsonian effects.
Q: My animals are showing signs of hyperactivity and increased exploratory behavior after this compound administration. Is this expected?
A: Yes, this is a possibility. Some studies have reported that this compound can have a "mild centrally stimulatory effect" in animals not provoked by a parkinsonian-inducing agent.[1] This may manifest as increased locomotor activity or exploratory behavior in standard behavioral tests.
Troubleshooting Steps:
-
Review Dosage: Ensure the administered dose is within the reported therapeutic range for the specific animal model. Higher doses are more likely to induce stimulatory effects.
-
Control for Environmental Factors: Standardize the testing environment to minimize external stimuli that could exacerbate hyperactivity. This includes consistent lighting, noise levels, and handling procedures.
-
Conduct Appropriate Behavioral Tests: To quantify these effects, consider using the following standardized tests:
-
Open Field Test: To measure locomotor activity, exploratory behavior, and anxiety-like behavior.
-
Elevated Plus Maze: To assess anxiety levels.
-
Q: I am observing seizure-like activity or increased susceptibility to seizures in my animal model. Why might this be happening?
A: This is an unexpected finding, as this compound has been shown to increase the threshold for NMDA-induced seizures in mice.[2]
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound compound.
-
Rule Out Drug Interactions: If co-administering other compounds, investigate potential drug-drug interactions that could lower the seizure threshold.
-
Monitor Animal Health: Underlying health issues in the animal model could predispose them to seizures.
-
Dose-Response Evaluation: Conduct a dose-response study to see if this effect is dose-dependent.
Cardiovascular Abnormalities
Given that this compound is a known hERG blocker, cardiovascular side effects are a critical area for monitoring.
Q: I have observed QT interval prolongation in my animal model. What is the likely mechanism and what should I monitor?
A: this compound is known to block the hERG potassium channel, which is a primary cause of drug-induced QT prolongation.[3] In guinea pig cardiomyocytes, this compound has been shown to inhibit the rapid component of the delayed-rectifier potassium current (IKr).
Troubleshooting Steps:
-
Quantitative Cardiovascular Monitoring: Implement continuous cardiovascular monitoring using telemetry in conscious, freely moving animals to obtain accurate ECG, heart rate, and blood pressure data.
-
Dose-Response Relationship: Determine the dose-dependent effect of this compound on the QT interval.
-
Correlate with Plasma Concentrations: Measure plasma concentrations of this compound to establish an exposure-response relationship for QT prolongation.
-
Monitor for Arrhythmias: Be vigilant for the occurrence of arrhythmias, such as Torsades de Pointes, especially at higher doses or in combination with other QT-prolonging agents.
Quantitative Data Summary: this compound's Effect on Cardiac Ion Channels
| Parameter | Species/System | Concentration | Result |
| IKr Inhibition | Guinea Pig Cardiomyocytes | 10 µM | 86% inhibition |
| hERG Channel Block (IC50) | Xenopus Oocytes | 10.2 µM | 50% inhibition |
Gastrointestinal Issues
While less documented in preclinical studies, gastrointestinal side effects are reported in humans and may be observed in animal models.
Q: My animals are showing signs of constipation or altered gastrointestinal motility. What could be the cause?
A: this compound's antimuscarinic properties could contribute to decreased gastrointestinal motility. While its antimuscarinic action is weaker than that of drugs like biperiden, it may still be sufficient to cause such effects.
Troubleshooting Steps:
-
Monitor Fecal Output: Quantify fecal pellet output over a 24-hour period to assess for constipation.
-
Gastrointestinal Transit Study: Conduct a charcoal meal transit test to directly measure the rate of gastrointestinal motility.
-
Observe for Abdominal Discomfort: Monitor animals for signs of abdominal discomfort, such as bloating or writhing.
-
Rule out Dehydration: Ensure animals have free access to water, as dehydration can exacerbate constipation.
Q: Is there a risk of gastric ulcers with this compound administration?
A: There is no direct evidence to suggest this compound causes gastric ulcers. However, if animals are stressed or if there are confounding factors, it is a possibility to consider.
Troubleshooting Steps:
-
Gross and Histopathological Examination: At the end of the study, perform a thorough gross examination of the gastric mucosa for any signs of ulceration. Collect stomach tissue for histopathological analysis.
-
Standard Ulcer Models: If this is a persistent concern, consider evaluating this compound in established animal models of gastric ulcer induction (e.g., ethanol or NSAID-induced ulcers) to definitively assess its ulcerogenic potential.[4]
Hepatic Effects
Unexpected changes in liver enzymes may indicate hepatotoxicity.
Q: I am observing elevated liver enzymes (ALT, AST) in my animals. Is this a known side effect of this compound?
A: There is limited specific information on this compound-induced hepatotoxicity in preclinical models. However, elevation of liver enzymes is a common indicator of drug-induced liver injury.
Troubleshooting Steps:
-
Baseline and Serial Monitoring: Measure baseline liver enzyme levels (ALT, AST, ALP) before drug administration and monitor them at several time points throughout the study.
-
Histopathology: At necropsy, collect liver tissue for histopathological examination to look for signs of liver damage, such as necrosis, inflammation, or steatosis.
-
Dose-Dependency: Evaluate if the elevation in liver enzymes is dose-dependent.
-
Consider the Animal Model: Be aware of the background incidence of liver lesions in the specific strain and age of the animals being used.
Experimental Protocols
Open Field Test
This test is used to assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 5-20 minutes) using a video tracking system.
-
Clean the arena thoroughly between animals with 70% ethanol to remove olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
Elevated Plus Maze
This test is a widely used assay for anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for rats) with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session with a video camera and use tracking software for analysis.
-
Clean the maze between trials.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Charcoal Meal Gastrointestinal Transit Test
This protocol measures the rate of gastrointestinal motility.
-
Procedure:
-
Fast the animals overnight (with free access to water).
-
Administer this compound or vehicle at the desired dose and route.
-
After a set time (e.g., 30-60 minutes), administer a charcoal meal (e.g., 5-10% charcoal in a 5-10% gum acacia suspension) orally.
-
After a specific period (e.g., 20-30 minutes), euthanize the animal.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Calculation:
-
Gastrointestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Visualizations
Caption: Simplified signaling pathways of this compound's multifaceted mechanism of action.
Caption: Logical workflow for troubleshooting unexpected side effects of this compound.
References
- 1. [Summarizing description of the pharmacology of this compound, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
Technical Support Center: Enhancing Budipine Bioavailability in Experimental Animals
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Budipine in experimental settings. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during formulation development.
Disclaimer: Specific physicochemical and pharmacokinetic data for this compound is limited in publicly available literature. Based on available information suggesting high permeability and likely low aqueous solubility, this guide assumes this compound is a Biopharmaceutics Classification System (BCS) Class II compound.[1] Strategies presented here are established methods for enhancing the bioavailability of poorly water-soluble drugs and are supported by data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with a simple this compound suspension show low and variable plasma concentrations. What is the likely cause?
A1: Low and erratic absorption of this compound is likely due to its poor aqueous solubility, a characteristic of BCS Class II drugs. When administered as a simple suspension, the dissolution of the drug in the gastrointestinal (GI) fluid is slow and incomplete, becoming the rate-limiting step for absorption. This leads to low bioavailability and high variability between subjects. Additionally, this compound has been identified as a substrate of P-glycoprotein (P-gp), an efflux transporter in the intestinal wall that actively pumps the drug back into the GI lumen, further reducing its net absorption.[2]
Q2: What are the primary formulation strategies to overcome the poor solubility of this compound?
A2: The primary goal is to increase the concentration of dissolved this compound in the GI tract. Several advanced formulation strategies can achieve this:
-
Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to dissolve the drug and maintain it in a solubilized state in the gut. Examples include:
-
PhytoSolve® and Phosal®-Based Formulations (PBF)
-
Self-Nano Emulsifying Drug Delivery Systems (S-SNEDDS)
-
Solid Lipid Nanoparticles (SLNs)
-
-
Amorphous Solid Dispersions: By dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state, both the solubility and dissolution rate can be significantly increased.
-
Complexation:
-
Cyclodextrin Inclusion Complexes: this compound can be encapsulated within cyclodextrin molecules to form a soluble complex, which enhances its dissolution.
-
Q3: How do I choose the most suitable formulation strategy for this compound?
A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the available equipment.
-
For early-stage animal studies, liquid formulations like S-SNEDDS or PhytoSolve® are often practical as they can be easily prepared and administered by oral gavage.
-
If a solid dosage form is preferred for later-stage development, solid S-SNEDDS , solid lipid nanoparticles , or cyclodextrin complexes are excellent options.
-
It is crucial to conduct screening studies to determine the solubility of this compound in various oils, surfactants, and co-solvents to guide the selection of excipients for lipid-based systems.
Q4: I am observing drug precipitation when I dilute my S-SNEDDS formulation in aqueous media. How can I troubleshoot this?
A4: Drug precipitation upon dilution of S-SNEDDS is a common issue and can significantly negate the bioavailability enhancement. Here are some troubleshooting steps:
-
Optimize the Formulation: The ratio of oil, surfactant, and co-surfactant is critical. Construct a ternary phase diagram to identify the optimal self-nanoemulsifying region for your chosen excipients.
-
Increase Surfactant/Co-surfactant Concentration: A higher concentration of emulsifiers can help to better stabilize the nanoemulsion droplets and keep the drug solubilized.
-
Select a Different Oil Phase: Ensure this compound has high solubility in the chosen oil. If the drug is not sufficiently soluble in the oil, it is more likely to precipitate upon dilution.
-
Use a Co-solvent with Lower Water Miscibility: Highly water-miscible co-solvents can rapidly diffuse into the aqueous phase, causing a drop in the solvent capacity of the nanoemulsion and leading to drug precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Drug Loading in Formulation | Poor solubility of this compound in the selected excipients. | Screen a wider range of oils, surfactants, and co-solvents to find those with the highest solubilizing capacity for this compound. For SLNs, consider using a lipid in which the drug is more soluble or creating a lipid-drug conjugate. |
| Physical Instability of Formulation (e.g., phase separation, particle aggregation) | Suboptimal ratio of components; Incompatible excipients; High water content in the formulation. | For S-SNEDDS, optimize the excipient ratios using a ternary phase diagram. For SLNs, select an appropriate surfactant at a sufficient concentration to stabilize the nanoparticles. Ensure all components are anhydrous for S-SNEDDS. |
| Inconsistent Pharmacokinetic (PK) Data in Animal Studies | Formulation variability; In vivo precipitation of the drug; Food effects. | Ensure the formulation is homogenous and robust to dilution in simulated GI fluids. Administer the formulation to fasted animals to minimize variability related to food intake. |
| Burst Release of Drug from SLNs | Drug adsorbed on the surface of nanoparticles; Imperfect crystal lattice of the lipid matrix. | Optimize the manufacturing process (e.g., homogenization time and pressure) to ensure proper encapsulation. Consider using a different lipid or a blend of lipids to create a less-ordered crystal lattice that can better accommodate the drug molecules. |
| Difficulty in Forming Stable Cyclodextrin Complexes | Steric hindrance; Mismatch between the size of this compound and the cyclodextrin cavity; Inefficient preparation method. | Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit. Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) and the drug-to-cyclodextrin molar ratio. |
Data Presentation: Bioavailability Enhancement of Analogous Compounds
The following tables summarize pharmacokinetic data from studies on Methis compound and Dithis compound, which are structurally and functionally similar to this compound and also exhibit poor water solubility. This data illustrates the potential for significant bioavailability improvement using advanced formulation strategies.
Table 1: Pharmacokinetic Parameters of Methis compound Formulations in Rats [3][4][5]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 125.6 ± 25.3 | 2.0 | 450.2 ± 85.1 | 100 |
| Oily Solution | 210.8 ± 42.1 | 1.5 | 890.5 ± 150.7 | 197.8 |
| PhytoSolve® | 450.7 ± 90.3 | 1.0 | 2100.8 ± 380.2 | 466.6 |
| Phosal®-Based Formulation (PBF) | 580.4 ± 112.5 | 1.0 | 2850.6 ± 510.4 | 633.2 |
Table 2: Pharmacokinetic Parameters of Dithis compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 180.2 ± 35.8 | 2.5 | 650.4 ± 120.9 | 100 |
| Oily Solution | 250.1 ± 48.9 | 2.0 | 850.6 ± 165.4 | 130.8 |
| PhytoSolve® | 510.9 ± 102.3 | 1.5 | 1380.2 ± 250.1 | 212.2 |
Experimental Protocols
Protocol 1: Preparation of a PhytoSolve® Formulation
This protocol is adapted from studies on Methis compound and Dithis compound.
Materials:
-
This compound
-
Medium-Chain Triglyceride (MCT) oil
-
Soybean Phospholipids (e.g., Lipoid S75)
-
Polyol phase (e.g., 70% fructose solution or glycerol)
-
Homogenizer (e.g., Ultra-Turrax)
-
Probe Sonicator
Procedure:
-
Preparation of the Oily Phase: Dissolve the required amount of this compound in MCT oil. For example, dissolve 20 mg of this compound in 2 g of MCT oil.
-
Preparation of the Aqueous Phase: Disperse the soybean phospholipids in the polyol phase at room temperature. For example, disperse 0.5 g of phospholipids in 7.5 g of a 70% fructose solution. Homogenize this mixture using a high-shear homogenizer.
-
Emulsification: Slowly add the oily phase to the aqueous phase while continuously mixing.
-
Particle Size Reduction: Sonicate the final mixture using a probe sonicator (e.g., 70% amplitude for 10 minutes) to reduce the particle size of the emulsion and form a transparent nanoemulsion.
Protocol 2: Preparation of a Self-Nano Emulsifying Drug Delivery System (S-SNEDDS)
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: To identify the optimal self-nanoemulsifying region, prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. For each formulation, add a small amount to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion. The droplet size and polydispersity index (PDI) should be measured.
-
Preparation of the Final Formulation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial. Add the required amount of this compound to the excipient mixture.
-
Homogenization: Gently heat the mixture (if necessary to dissolve the drug) and vortex or stir using a magnetic stirrer until a clear, homogenous solution is obtained.
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol describes the hot homogenization method followed by ultrasonication.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the required amount of this compound to the melted lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
Particle Size Reduction: Immediately sonicate the hot pre-emulsion using a probe sonicator for several minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
Protocol 4: Preparation of Cyclodextrin Inclusion Complexes
This protocol describes the kneading method.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)
-
Mortar and Pestle
-
Water or a water-ethanol mixture
-
Vacuum oven
Procedure:
-
Molar Ratio Determination: Determine the appropriate molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Incorporation of this compound: Slowly add the this compound powder to the cyclodextrin paste and knead thoroughly for a specified period (e.g., 30-60 minutes). During kneading, a small amount of the solvent mixture can be added if the paste becomes too dry.
-
Drying: The resulting paste is dried in a vacuum oven at a controlled temperature to remove the solvent.
-
Sieving: The dried complex is then pulverized and passed through a sieve to obtain a fine powder.
Visualizations
References
- 1. [Synthesis, physical-chemical properties and pharmacologically-oriented screening studies on this compound and related 4,4-diphenylpiperidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved Oral Bioavalability of Methis compound Upon Administration in PhytoSolve and Phosal-Based Formulation (PBF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavalability of methis compound upon administration in PhytoSolve and Phosal-based formulation (PBF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating hERG Channel Assays in the Presence of Budipine
This technical support guide is designed for researchers, scientists, and drug development professionals who are conducting assays to assess the hERG (human Ether-à-go-go-Related Gene) channel blocking activity of test compounds and need to account for the presence or potential confounding effects of budipine, a known hERG channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the hERG channel and why is its blockade a significant concern in drug development?
A1: The hERG gene encodes the alpha subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization, the process of resetting the heart's electrical state after each beat. Inhibition of the hERG channel can delay this repolarization, leading to a condition known as Long QT Syndrome (LQTS). LQTS can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP), which can cause sudden cardiac death. Due to this severe potential side effect, assessing a compound's hERG blocking potential is a critical step in preclinical drug safety evaluation.
Q2: What is this compound and what is its known hERG channel blocking activity?
A2: this compound is a drug that has been used for the treatment of Parkinson's disease. It is a known blocker of the hERG potassium channel. The half-maximal inhibitory concentration (IC50) for this compound's blockade of the hERG channel has been reported to be approximately 10.2 µM . This means that at a concentration of 10.2 µM, this compound inhibits 50% of the hERG channel current. This compound has been shown to block hERG channels in their open and inactivated states, but not in the closed state.
Q3: What are the common assays used to evaluate a compound's effect on the hERG channel?
A3: The gold standard for assessing hERG channel activity is the manual whole-cell patch-clamp electrophysiology assay performed on mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells). This technique allows for direct measurement of the ion current flowing through the hERG channels and provides detailed information about the potency and mechanism of channel blockade. Other available methods include automated patch-clamp systems, which offer higher throughput, and indirect assays like radioligand binding assays and fluorescence-based assays.
Q4: How can I determine if the observed hERG blockade is from my test compound or from this compound contamination?
A4: If you suspect this compound contamination in your experimental setup, the first step is to run a vehicle control (the solution used to dissolve your test compound, without the compound itself) to see if it elicits any hERG block. If it does, and you suspect this compound is the contaminant, you can use analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect and quantify this compound in your solutions.
Troubleshooting Guide
Problem: My positive control is showing a greater or lesser effect than expected.
-
Possible Cause: Variability in experimental conditions.
-
Solution: Ensure that the temperature, ion concentrations in the intracellular and extracellular solutions, and the voltage-clamp protocol are consistent across all experiments. The potency of some hERG blockers can be temperature-sensitive.
-
-
Possible Cause: Degradation of the positive control stock solution.
-
Solution: Prepare fresh aliquots of the positive control from a new stock solution. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inaccurate concentration of the positive control.
-
Solution: Verify the concentration of your positive control stock solution. If possible, have the concentration analytically confirmed.
-
Problem: I am observing a rundown of the hERG current during my recordings.
-
Possible Cause: The whole-cell patch-clamp configuration can lead to the dialysis of essential intracellular components, causing a gradual decrease in current amplitude over time.
-
Solution 1: Include ATP and GTP in your intracellular solution to support channel function. A common concentration is 2-5 mM Mg-ATP and 0.1-0.5 mM Na-GTP.
-
Solution 2: Use the perforated patch-clamp technique. This method uses antibiotics like amphotericin B or gramicidin to create small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules.
-
Solution 3: If rundown is consistent and unavoidable, you can mathematically correct for it. Measure the baseline rundown for a stable period before applying your test compound and use this rate to adjust the measured block.
-
Problem: How do I design an experiment to assess the hERG blocking activity of my test compound in the presence of a known concentration of this compound?
-
Experimental Design: You can investigate the combined effects of your test compound and this compound by applying them sequentially or simultaneously.
-
Sequential Application:
-
Establish a stable baseline recording of the hERG current.
-
Apply a known concentration of this compound and allow the blocking effect to reach a steady state.
-
In the continued presence of this compound, apply increasing concentrations of your test compound.
-
-
Simultaneous Application:
-
Prepare solutions containing a fixed concentration of this compound and varying concentrations of your test compound.
-
After establishing a baseline, apply these co-formulated solutions.
-
-
-
Data Analysis: The interaction between two hERG blockers is often additive. This means the total block can be predicted by the sum of the individual blocking effects. A study on the combined application of multiple hERG blockers found their actions to be consistent with additive and independent effects, with no synergistic blocking actions observed.[1]
-
To analyze for additive effects:
-
Determine the IC50 of your test compound alone.
-
Determine the IC50 of this compound alone (or use the known value of 10.2 µM).
-
Measure the combined effect of a fixed concentration of this compound and varying concentrations of your test compound.
-
Compare the observed combined effect to the predicted additive effect using a suitable pharmacological model (e.g., the Bliss independence model or simple additivity).
-
-
Data Presentation
Table 1: hERG Blocking Potency (IC50) of this compound and Common Control Compounds
| Compound | Type | Reported IC50 Range (nM) | Notes |
| This compound | Test Compound | 10,200 | Known hERG blocker. |
| Dofetilide | Positive Control | 7 - 35 | Potent and selective hERG blocker.[2] |
| Cisapride | Positive Control | 18 - 45 | Gastroprokinetic agent withdrawn from the market due to cardiotoxicity. |
| Terfenadine | Positive Control | 31 - 165 | Antihistamine withdrawn from the market due to cardiotoxicity.[3] |
| E-4031 | Positive Control | ~10 | A methanesulfonanilide class III antiarrhythmic agent. |
| Verapamil | Negative/Weak Control | 214 - 1,500 | Calcium channel blocker with weaker hERG blocking activity.[3] |
| Sotalol | Weak Control | 78,000 - 343,000 | Beta-blocker with weak hERG blocking activity.[3] |
Note: IC50 values can vary depending on the experimental conditions (e.g., temperature, voltage protocol, cell type).
Experimental Protocols
Detailed Methodology: Manual Whole-Cell Patch-Clamp Recording of hERG Current in CHO Cells
This protocol is a representative example and may require optimization for your specific laboratory conditions.
1. Cell Preparation:
-
Culture Chinese Hamster Ovry (CHO) cells stably transfected with the hERG gene in appropriate media and conditions.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
-
Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Filter all solutions on the day of the experiment.
3. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
The ideal pipette resistance when filled with intracellular solution should be 2-5 MΩ.
-
Fill the pipette with the intracellular solution, ensuring no air bubbles are trapped at the tip.
4. Establishing a Whole-Cell Recording:
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocol.
5. Voltage-Clamp Protocol:
-
A typical voltage-clamp protocol to elicit hERG currents is as follows:
-
Hold the cell at a holding potential of -80 mV.
-
Depolarize the membrane to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to -60 mV to record the deactivating tail current, which is a hallmark of hERG channels.
-
Repeat this protocol at a regular interval (e.g., every 15-20 seconds).
-
6. Data Acquisition and Analysis:
-
Record the current tracings using appropriate data acquisition software.
-
Measure the peak amplitude of the tail current at the repolarizing step.
-
After establishing a stable baseline current, perfuse the cell with the test compound(s) at various concentrations.
-
Allow the effect of each concentration to reach a steady state before measuring the inhibited current.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline.
-
Plot the concentration-response data and fit it with the Hill equation to determine the IC50 value.
Visualizations
References
Technical Support Center: Long-Term Budipine Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term administration studies of Budipine.
Section 1: Formulation and Stability
Challenges in maintaining the stability of this compound formulations can impact the accuracy and reproducibility of long-term studies. Proper preparation and storage are critical.
Frequently Asked Questions (FAQs): Formulation and Stability
-
What are the common stability issues with drug formulations in long-term studies? In long-term studies, formulations can be susceptible to degradation from environmental factors like temperature, moisture, light, and oxygen. This can lead to a decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of potentially toxic byproducts.[1] Drug-excipient interactions and issues with packaging materials can also contribute to instability.[1]
-
Are there specific stability data available for this compound formulations? Publicly available, detailed stability protocols and data specifically for various this compound formulations used in research are limited. Therefore, it is crucial to conduct in-house stability testing for the specific formulation being used in a long-term study.
-
What are the best practices for preparing and storing this compound solutions for animal studies? For long-term animal studies, it is recommended to prepare fresh this compound solutions at regular intervals rather than a single large batch. If solutions are to be stored, they should be protected from light and kept at a consistent, cool temperature. The use of antioxidants may be considered if oxidation is a concern. A pilot stability study on the specific formulation and storage conditions is highly recommended.
Troubleshooting Guide: Formulation and Stability
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in solution | - Poor solubility of this compound in the chosen vehicle.- Change in temperature or pH of the solution. | - Re-evaluate the vehicle; consider co-solvents or solubilizing agents.- Ensure consistent temperature and pH of the storage environment. |
| Discoloration of solution | - Oxidation or degradation of this compound or excipients.- Exposure to light. | - Prepare solutions in an inert atmosphere (e.g., with nitrogen).- Store solutions in amber vials or protect from light. |
| Inconsistent in vivo effects | - Degradation of this compound leading to lower effective doses.- Adsorption of this compound to the container. | - Conduct regular analytical testing of the formulation to confirm concentration.- Use low-adsorption containers (e.g., silanized glass). |
Section 2: Analytical Methods
Accurate quantification of this compound and its metabolites in biological samples is essential for pharmacokinetic and toxicokinetic assessments in long-term studies.
Frequently Asked Questions (FAQs): Analytical Methods
-
What are the recommended methods for quantifying this compound in biological samples? High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable method for the quantification of this compound in biological matrices like plasma. LC-MS/MS offers higher sensitivity and selectivity, which is particularly important for detecting low concentrations and for metabolite identification.
-
What are the major metabolites of this compound that should be monitored? In rats, the major metabolic pathways include aromatic hydroxylation to p-OH-budipine, followed by conjugation to form glucuronide and sulfate derivatives. N-oxidation and hydroxylation of the tert-butyl group have also been reported as minor metabolic routes. Monitoring both the parent drug and its primary metabolites is crucial for a comprehensive pharmacokinetic assessment.
-
What are common challenges in validating a bioanalytical method for a long-term study? Challenges include ensuring the long-term stability of the analyte in the biological matrix under storage conditions (e.g., freeze-thaw stability), managing matrix effects from different batches of biological samples, and preventing interference from co-administered drugs or endogenous compounds.[2]
Troubleshooting Guide: Analytical Methods (HPLC/LC-MS)
| Observed Issue | Potential Cause | Recommended Action |
| Poor peak shape (tailing/fronting) | - Inappropriate mobile phase pH.- Column degradation.- Sample solvent incompatible with mobile phase. | - Adjust mobile phase pH to ensure this compound is in a single ionic state.- Use a new column or a guard column.- Dissolve the sample in the mobile phase. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Temperature variations. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven for temperature control. |
| Low recovery during sample extraction | - Inefficient protein precipitation or liquid-liquid extraction.- Adsorption of this compound to labware. | - Optimize the extraction solvent and pH.- Use low-binding tubes and pipette tips. |
| Matrix effects (ion suppression/enhancement in LC-MS) | - Co-eluting endogenous compounds from the biological matrix. | - Improve sample clean-up (e.g., use solid-phase extraction).- Modify chromatographic conditions to separate this compound from interfering compounds. |
Section 3: Preclinical Studies (In Vivo)
Long-term in vivo studies are critical for evaluating the efficacy and safety of this compound. Careful planning and execution are necessary to obtain reliable data.
Frequently Asked Questions (FAQs): Preclinical Studies
-
What are the common animal models used for Parkinson's disease in the context of this compound research? Neurotoxin-based models are frequently used, such as the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in mice.[3] These models replicate the dopaminergic neurodegeneration seen in Parkinson's disease.
-
What are the challenges associated with these animal models in long-term studies? A significant challenge with toxin-based models is that they induce acute neuronal loss, which does not fully mimic the progressive nature of Parkinson's disease. This can make it difficult to assess the long-term, disease-modifying effects of a drug like this compound. Variability in lesion size and behavioral deficits are also common challenges.
-
What are the key parameters to monitor in a long-term neurotoxicity study of this compound? Key parameters include regular clinical observations, body weight changes, motor function assessments (e.g., rotarod, open field test), and at the end of the study, detailed histopathological examination of the brain and other major organs.
Troubleshooting Guide: Preclinical Studies
| Observed Issue | Potential Cause | Recommended Action |
| High variability in behavioral test results | - Inconsistent lesioning in neurotoxin models.- Environmental stressors affecting animal behavior. | - Refine surgical procedures and use histological verification of lesion size.- Ensure a consistent and low-stress environment for the animals. |
| Unexpected animal mortality | - Acute toxicity at the administered dose.- Complications from the disease model. | - Conduct a dose-range finding study to determine the maximum tolerated dose for long-term administration.- Provide supportive care for animals in severe disease models. |
| Lack of clear efficacy signal | - Inappropriate behavioral test for the expected effect.- Insufficient statistical power. | - Select behavioral tests that are sensitive to the specific motor or non-motor symptoms being targeted.- Perform a power analysis to determine the appropriate number of animals per group. |
Section 4: Clinical Studies
Long-term clinical studies with this compound require careful management of side effects and monitoring of drug interactions.
Frequently Asked Questions (FAQs): Clinical Studies
-
What are the most common side effects observed with long-term this compound administration? Common side effects include dizziness, dry mouth, constipation, blurred vision, and cognitive disturbances such as confusion and hallucinations, particularly in elderly patients. Orthostatic hypotension and insomnia have also been reported.
-
What are the known drug interactions with this compound? The therapeutic efficacy of this compound can be decreased when used in combination with antipsychotic drugs that block dopamine receptors. Caution is also advised when co-administering other central nervous system depressants.
-
How should adverse events be managed in long-term clinical trials? Regular monitoring of patients is crucial. Dose adjustments may be necessary to manage side effects. For some adverse events, specific supportive treatments may be required. Open communication between patients and healthcare providers is essential for effective management.
Troubleshooting Guide: Clinical Studies
| Observed Issue | Potential Cause | Recommended Action |
| High patient dropout rate | - Intolerable side effects.- Lack of perceived efficacy. | - Implement a clear protocol for managing side effects, including dose adjustments.- Ensure patients are well-informed about the expected timeline of therapeutic effects. |
| Emergence of neuropsychiatric symptoms (e.g., confusion, hallucinations) | - Known side effect of this compound, especially in the elderly. | - Consider dose reduction or discontinuation of the drug.- Provide appropriate psychiatric support. |
| Variable therapeutic response | - Individual differences in drug metabolism.- Co-medications affecting this compound's efficacy. | - Investigate potential pharmacokinetic variability among patients.- Carefully review and manage concomitant medications. |
Section 5: Experimental Protocols and Data
Table 1: Summary of this compound's Pharmacological Actions
| Mechanism of Action | Effect | Reference |
| Indirect Dopaminergic Effects | Facilitation of dopamine release, inhibition of MAO-B, inhibition of dopamine reuptake. | |
| NMDA Receptor Antagonism | Low-affinity, uncompetitive antagonist at the phencyclidine (PCP) binding site. | |
| Antimuscarinic Action | Weak inhibition of muscarinic M1-M3 receptors. | |
| GABA Release Inhibition | Inhibition of striatal GABA release. |
Protocol 1: General Procedure for Neurotoxicity Assessment in Rodents
This protocol is a general guideline and should be adapted based on the specific research question and regulatory requirements.
-
Animal Model: Select an appropriate rodent species and strain (e.g., Wistar rats).
-
Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control group.
-
Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for the duration of the study (e.g., 90 days or longer).
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily.
-
Body Weight: Record body weight at least once a week.
-
Behavioral Assessments: Perform a battery of behavioral tests (e.g., open field, rotarod, grip strength) at baseline and at specified intervals during the study.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at termination.
-
Histopathology: At the end of the study, perform a comprehensive necropsy. Collect the brain and other major organs, and conduct detailed histopathological examination. For neurotoxicity, special attention should be paid to different brain regions.
Section 6: Visualizations
Diagram 1: Simplified Signaling Pathway of this compound's Actions
Caption: Simplified overview of this compound's multimodal mechanism of action.
Diagram 2: Experimental Workflow for a Long-Term Preclinical Study
References
Enhancing the specificity of Budipine in receptor binding assays
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Budipine in receptor binding assays, with a specific focus on troubleshooting and enhancing experimental specificity.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound? A1: this compound is recognized as a non-competitive antagonist at both N-methyl-D-aspartate (NMDA) receptors and muscarinic acetylcholine receptors (mAChRs).[1][2] Its affinity for muscarinic receptors is notably higher than for NMDA receptors.[2] While it is used as an anti-parkinsonian agent, it does not appear to have direct dopaminergic agonist or antagonist activity.[2][3]
Q2: I want to study this compound's effect on NMDA receptors. How do I account for its higher affinity for muscarinic receptors? A2: To isolate the effects of this compound on NMDA receptors, you must block the muscarinic receptor binding sites. This can be achieved by pre-incubating your tissue or cell preparation with a high concentration of a selective, unlabeled muscarinic antagonist (e.g., atropine) to saturate the muscarinic receptors before adding this compound and the NMDA-specific radioligand.
Q3: What type of NMDA receptor antagonist is this compound? A3: this compound is classified as a use-dependent (uncompetitive) NMDA receptor antagonist. This means it binds within the receptor's ion channel and likely requires the channel to be in an open state to gain access to its binding site.
Q4: Can I use a single assay to determine this compound's affinity for both NMDA and muscarinic receptors simultaneously? A4: This is not recommended. Due to the different receptor types, signaling mechanisms, and binding kinetics, you cannot accurately determine affinity for both targets in a single experiment. Separate, optimized assays using receptor-specific radioligands and conditions are necessary for reliable data.
Troubleshooting Guide
Problem 1: High Non-Specific Binding (NSB) in my assay. High NSB can obscure the specific binding signal, leading to inaccurate affinity calculations. NSB should ideally be less than 50% of the total binding.
-
Potential Cause: The radioligand concentration is too high.
-
Solution: Reduce the concentration of your radioligand to at or below its dissociation constant (Kd). This minimizes binding to low-affinity, non-specific sites.
-
-
Potential Cause: The radioligand is hydrophobic and "sticky."
-
Solution: Modify the assay buffer by adding 0.1% Bovine Serum Albumin (BSA) to block non-specific sites on your tubes, filters, and membranes.
-
-
Potential Cause: The radioligand is binding to the filter paper.
-
Solution: Pre-soak the glass fiber filters in a solution such as 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce electrostatic binding of the ligand to the filter.
-
-
Potential Cause: Too much membrane protein is being used.
-
Solution: Titrate the amount of membrane protein in your assay. A typical starting range is 100-500 µg per well, but this should be optimized to ensure that less than 10% of the total added radioligand is bound.
-
Problem 2: My specific binding signal is too low or undetectable.
-
Potential Cause: The receptor preparation has low activity or expression.
-
Solution: Verify the integrity and concentration of your receptor preparation. Perform a protein quantification assay (e.g., Bradford) and consider running a saturation binding experiment with a known high-affinity radioligand to determine the receptor density (Bmax).
-
-
Potential Cause: The incubation time is insufficient to reach equilibrium.
-
Solution: Perform a time-course experiment (association kinetics) to determine the optimal incubation time required to reach a steady state. This is particularly important for lower concentrations of radioligand.
-
-
Potential Cause: The radioligand has degraded.
-
Solution: Check the age and storage conditions of your radioligand. Radiochemical purity should ideally be above 90%. Degradation over time can lead to a weaker signal.
-
Quantitative Data: this compound Binding Affinities
The following table summarizes the experimentally determined binding affinities of this compound for its primary targets.
| Receptor Target | Radioligand Used | Assay Type | Value (IC50 / Ki) | Reference |
| Muscarinic Receptors | [3H]3-Quinuclidinyl benzilate | Competition Binding | 1.1 µM (IC50) | |
| NMDA Receptor (Ion Channel) | [3H]Thienylcyclohexylpiperidyl ([3H]TCP) | Competition Binding | 36 µM (IC50) | |
| NMDA Receptor (Ion Channel) | [3H]MK-801 | Competition Binding | 38 µM (IC50) | |
| NMDA Receptor (Functional) | NMDA-evoked [3H]ACh release | Inhibition Assay | 4.6 µM (Ki) |
Experimental Protocols & Workflows
A critical step in enhancing specificity is optimizing the assay conditions. The following workflow diagram illustrates the key decision points.
Caption: Workflow for optimizing a this compound receptor binding assay.
Protocol 1: Competition Assay for this compound at Muscarinic Receptors
This protocol outlines a method to determine the inhibitory constant (Ki) of this compound for muscarinic receptors using [3H]Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Keep on ice.
-
Radioligand: [3H]QNB. Prepare a working stock in assay buffer at a concentration equal to 2x its Kd value (typically ~0.1 nM).
-
Unlabeled Competitor (for NSB): Atropine. Prepare a 1000x stock solution (e.g., 1 mM) to achieve a final concentration of 1 µM.
-
Test Compound: this compound. Prepare a serial dilution series (e.g., from 10 mM to 100 pM) in assay buffer.
-
Receptor Source: Rat brain cortex membrane homogenate, diluted in assay buffer to a concentration of 200-400 µg protein/ml (should be optimized).
2. Assay Procedure:
-
Set up triplicate tubes for Total Binding, Non-Specific Binding (NSB), and each concentration of this compound.
-
Total Binding: Add 50 µL assay buffer.
-
NSB: Add 50 µL of 1 mM Atropine.
-
This compound Competition: Add 50 µL of the corresponding this compound serial dilution.
-
Add 200 µL of the membrane preparation to all tubes.
-
Initiate the binding reaction by adding 250 µL of the 2x [3H]QNB solution to all tubes (final volume 500 µL).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]QNB and Kd is its dissociation constant.
Signaling Pathways
Understanding the downstream consequences of this compound's receptor antagonism is crucial for interpreting functional data.
Muscarinic Receptor (M1/M3/M5) Signaling Pathway
This compound acts as an antagonist at these Gq-coupled receptors, inhibiting the following pathway.
Caption: Gq-coupled muscarinic receptor signaling pathway.
NMDA Receptor Signaling Pathway
As an uncompetitive antagonist, this compound blocks the ion channel of the NMDA receptor, preventing Ca²⁺ influx and subsequent signaling events.
Caption: NMDA receptor signaling pathway antagonism by this compound.
References
- 1. The antiparkinsonian drugs this compound and biperiden are use-dependent (uncompetitive) NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antiparkinsonian drug this compound on central neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Budipine's Place in Parkinson's Therapy: A Comparative Analysis of Efficacy
An in-depth comparison of Budipine with established anti-Parkinson's drugs, including Levodopa, Monoamine Oxidase-B (MAO-B) inhibitors, and dopamine agonists, reveals a unique pharmacological profile and a potential role as an adjunctive therapy. While direct head-to-head clinical trials are scarce, an evaluation of existing data from separate studies provides valuable insights into its relative efficacy and mechanisms of action for researchers, scientists, and drug development professionals.
This compound, a 4,4-diphenylpiperidine derivative, has demonstrated efficacy in improving motor symptoms of Parkinson's disease, particularly tremor, with less pronounced effects on bradykinesia and rigidity.[1][2] Its primary application has been as an adjuvant treatment to Levodopa, where it has been shown to provide additional therapeutic benefits.[1][2][3] The complex mechanism of this compound, which includes indirect dopaminergic effects, N-methyl-D-aspartate (NMDA) receptor antagonism, and influences on other neurotransmitter systems, distinguishes it from more conventional anti-Parkinson's agents.
Comparative Efficacy: A Synthesis of Clinical Data
Direct comparative efficacy data from head-to-head trials between this compound and other major anti-Parkinson's drug classes, such as MAO-B inhibitors and dopamine agonists, is limited. However, an indirect comparison can be drawn from the wealth of clinical trial data available for each drug class, frequently utilizing the Unified Parkinson's Disease Rating Scale (UPDRS) as a primary outcome measure.
Data Presentation
The following tables summarize the efficacy of this compound, MAO-B inhibitors, and dopamine agonists based on available clinical trial data. It is crucial to note that these are not direct comparisons and that patient populations and study designs may vary.
Table 1: Efficacy of this compound as Adjunctive Therapy to Levodopa
| Study/Analysis | Primary Outcome Measure | This compound Efficacy | Placebo/Control Response | Key Findings |
| Double-blind trial vs. placebo | Columbia Rating Scale Improvement | 22% improvement (median score) | 4% improvement (median score) | Statistically significant improvement with this compound (p < 0.01). Best effect on tremor. |
| Przuntek et al., 1999 | Reduction in Parkinsonian symptoms | Reduction in tremor, akinesia, and rigidity | Not applicable (Review) | Provides additional positive effect in patients on optimal dopaminergic therapy. |
| Placebo-controlled trial in untreated patients | UPDRS and instrumental motor tests | No superiority to placebo on primary rating scales, but significant improvement in complex motor tasks. | Significant improvement in dopamine-sensitive motor tests. | Suggests a non-dopaminergic mechanism of action for this compound. |
Table 2: Efficacy of MAO-B Inhibitors in Early Parkinson's Disease
| Drug/Analysis | Primary Outcome Measure | MAO-B Inhibitor Efficacy (Standardized Mean Difference vs. Placebo) | Key Findings |
| Rasagiline | Change in UPDRS Part III Score | -0.41 | Ranked first in improving UPDRS II and III scores in a network meta-analysis. |
| Selegiline | Change in UPDRS Part III Score | -0.38 | Effective compared to placebo. |
| Safinamide | Change in UPDRS Part III Score | -0.37 | Effective compared to placebo. |
| Zonisamide | Change in UPDRS Part III Score | -0.31 | Effective compared to placebo. |
Table 3: Efficacy of Dopamine Agonists in Early and Advanced Parkinson's Disease
| Drug/Analysis | Primary Outcome Measure | Dopamine Agonist Efficacy | Key Findings |
| Pramipexole, Ropinirole, Rotigotine (Early PD) | Improvement in disability scales | Significant improvement | Delay the need for Levodopa and the onset of dyskinesia. |
| Pramipexole, Ropinirole, Rotigotine (Advanced PD) | Increase in "ON" time without troublesome dyskinesia, improvement in UPDRS III scores | Significant improvement | Effective as adjunctive therapy to Levodopa in managing motor fluctuations. |
Experimental Protocols
The methodologies for the clinical trials cited in this comparison guide generally adhere to established standards for research in Parkinson's disease.
Key Experiment: Double-Blind, Placebo-Controlled Trial of Adjuvant this compound
-
Objective: To assess the efficacy and tolerability of this compound as an add-on therapy in patients with Parkinson's disease already receiving an optimal and stable dose of Levodopa (plus a decarboxylase inhibitor).
-
Study Design: A double-blind, parallel-group, placebo-controlled trial.
-
Participants: Patients with a diagnosis of idiopathic Parkinson's disease, maintained on a stable and optimal dose of Levodopa for at least two months prior to the study.
-
Intervention: Participants are randomly assigned to receive either this compound (e.g., 60 mg daily) or a matching placebo, in addition to their existing Levodopa regimen.
-
Duration: Typically 12 weeks.
-
Primary Outcome Measure: The primary efficacy endpoint is the change from baseline in a standardized Parkinson's disease rating scale, such as the Columbia Rating Scale or the Unified Parkinson's Disease Rating Scale (UPDRS).
-
Statistical Analysis: The primary analysis is a comparison of the mean or median change in the primary outcome measure between the this compound and placebo groups, using appropriate statistical tests (e.g., t-test or non-parametric equivalent). A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualization
Signaling Pathways
The therapeutic effects of this compound and other anti-Parkinson's drugs are rooted in their distinct interactions with various neurotransmitter systems in the brain.
Experimental Workflow
Conclusion
This compound presents a compelling case as an adjunctive therapy in Parkinson's disease, particularly for patients already stabilized on Levodopa. Its unique, multi-target mechanism of action may offer benefits beyond purely dopaminergic pathways, especially in the management of tremor. While direct comparative data against MAO-B inhibitors and dopamine agonists is lacking, the existing evidence suggests that all three classes of drugs are effective in managing the motor symptoms of Parkinson's disease. MAO-B inhibitors and dopamine agonists are well-established as both monotherapy in early disease and as adjunctive therapy, with a broader evidence base for their efficacy across different stages of the disease.
Future research, including well-designed, head-to-head clinical trials, is warranted to definitively establish the comparative efficacy and safety of this compound against other anti-Parkinson's medications. Such studies will be instrumental in refining treatment algorithms and personalizing therapeutic strategies for individuals with Parkinson's disease. The complex pharmacological profile of this compound also suggests potential for further investigation into its neuroprotective properties and its utility in managing non-motor symptoms of the disease.
References
- 1. Monoamine oxidase B inhibitors for early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjuvant treatment of Parksinson's disease with this compound: a double-blind trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticholinergic Effects of Budipine and Biperiden
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinergic properties of two antiparkinsonian drugs, Budipine and Biperiden. The information presented is based on experimental data from in vitro studies, focusing on receptor binding affinities and functional antagonism at muscarinic acetylcholine receptors.
Executive Summary
Biperiden demonstrates a significantly higher affinity for muscarinic receptors compared to this compound, indicating a more potent direct anticholinergic effect. While both drugs exhibit anticholinergic properties, this compound's clinical efficacy in Parkinson's disease may be attributed to a multi-faceted mechanism of action that includes a notable antagonism of the N-methyl-D-aspartate (NMDA) receptor. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used for their determination, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Anticholinergic Activity
The anticholinergic activity of this compound and Biperiden has been quantified using receptor binding assays and functional assays. The following tables summarize the key findings from comparative studies.
Table 1: Muscarinic Receptor Binding Affinity
This table presents the inhibition constants (Ki) and IC50 values for this compound and Biperiden. A lower value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | IC50 (µM) | Radioligand | Tissue/Cell Source |
| Biperiden | M1 | 0.48 | - | [³H]NMS | Cloned human muscarinic receptors (CHO cells)[1] |
| M2 | 6.3 | - | [³H]NMS | Cloned human muscarinic receptors (CHO cells)[1] | |
| M3 | 3.9 | - | [³H]NMS | Cloned human muscarinic receptors (CHO cells)[1] | |
| M4 | 2.4 | - | [³H]NMS | Cloned human muscarinic receptors (CHO cells)[1] | |
| M5 | 6.3 | - | [³H]NMS | Cloned human muscarinic receptors (CHO cells)[1] | |
| Non-selective | - | 0.053 | [³H]3-quinuclidinol benzilate | Not specified | |
| This compound | Non-selective | - | 1.1 | [³H]3-quinuclidinol benzilate | Not specified |
NMS: N-methylscopolamine
Table 2: Functional Antagonism of Muscarinic Receptors
This table displays the pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | pA2 Value | Functional Assay | Tissue Preparation |
| Biperiden | 8.3 | Inhibition of electrically evoked release of [³H]Acetylcholine in the presence of physostigmine | Rabbit caudate nucleus slices |
| This compound | 6.9 | Inhibition of electrically evoked release of [³H]Acetylcholine in the presence of physostigmine | Rabbit caudate nucleus slices |
Experimental Protocols
The data presented above are derived from established experimental methodologies designed to characterize the interaction of drugs with their receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound or Biperiden) for muscarinic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target muscarinic receptor subtypes. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to muscarinic receptors (e.g., [³H]N-methylscopolamine or [³H]3-quinuclidinol benzilate) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assay (Schild Analysis)
Objective: To quantify the potency of a competitive antagonist (e.g., this compound or Biperiden) in a functional biological system.
Methodology:
-
Tissue Preparation: An isolated tissue preparation that exhibits a measurable response to a muscarinic agonist is used (e.g., rabbit caudate nucleus slices for measuring acetylcholine release).
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for a muscarinic agonist is generated by adding increasing concentrations of the agonist to the tissue bath and measuring the response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.
-
Shifted Agonist Concentration-Response Curve: In the continued presence of the antagonist, a second concentration-response curve for the agonist is generated. The competitive antagonist will cause a parallel shift to the right of the agonist's curve.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of the antagonist.
-
Schild Plot and pA2 Determination: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.
Mandatory Visualizations
Muscarinic Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by muscarinic acetylcholine receptors. Anticholinergic drugs like this compound and Biperiden act by blocking the binding of acetylcholine (ACh) to these receptors, thereby inhibiting these downstream signaling cascades.
Caption: Muscarinic receptor signaling pathways and the inhibitory action of antagonists.
Experimental Workflow for Comparative Anticholinergic Analysis
The following diagram outlines the logical flow of experiments to compare the anticholinergic effects of two compounds.
Caption: Workflow for comparing the anticholinergic properties of this compound and Biperiden.
Conclusion
The experimental data clearly indicate that Biperiden is a more potent anticholinergic agent than this compound, as evidenced by its significantly higher affinity for muscarinic receptors in binding assays and greater antagonist potency in functional assays. Biperiden exhibits a notable selectivity for the M1 muscarinic receptor subtype. In contrast, this compound's anticholinergic activity is considerably weaker. The therapeutic profile of this compound is likely influenced by its additional pharmacological actions, particularly its role as an NMDA receptor antagonist. This comparative analysis provides valuable insights for researchers and drug development professionals working on cholinergic and dopaminergic signaling pathways, particularly in the context of neurodegenerative disorders like Parkinson's disease.
References
A Comparative Guide to the In Vitro Neuroprotective Effects of Budipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of Budipine against other relevant compounds, supported by experimental data. The information is intended to assist researchers in evaluating this compound's potential as a neuroprotective agent.
Overview of Neuroprotective Mechanisms
This compound is a diphenylpiperidine derivative with a multifaceted pharmacological profile that contributes to its neuroprotective effects. In vitro studies have elucidated several key mechanisms of action:
-
NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity-mediated neuronal death.
-
Anti-inflammatory Effects: this compound has been shown to modulate the production of pro-inflammatory cytokines, which are implicated in neurodegenerative processes.
-
Anti-apoptotic Activity: this compound can interfere with programmed cell death pathways, thereby promoting neuronal survival.
-
Indirect Dopaminergic Effects: this compound can enhance dopaminergic activity by facilitating dopamine release and inhibiting its reuptake, which is relevant in the context of Parkinson's disease models[1].
This guide will compare this compound's efficacy in these areas with two other compounds also used in the management of Parkinson's disease and known to have neuroprotective properties: Amantadine and Biperiden .
Comparative Performance Data
The following tables summarize the quantitative data from in vitro studies, comparing the neuroprotective and related activities of this compound, Amantadine, and Biperiden.
NMDA Receptor Antagonist Activity
Excitotoxicity mediated by the overactivation of NMDA receptors is a common pathway of neuronal injury. The antagonist activity of this compound and its comparators at the NMDA receptor is a key indicator of their neuroprotective potential against this pathway.
| Compound | Assay Type | Target/Ligand | Measured Value (IC50/Ki) | Cell/Tissue Type | Reference |
| This compound | Radioligand Binding Assay | [3H]TCP | 36 µM (IC50) | Rat brain membranes | [2] |
| Biperiden | Radioligand Binding Assay | [3H]TCP | 170 µM (IC50) | Rat brain membranes | [2] |
| This compound | Functional Assay (ACh Release) | NMDA | 4.6 µM (Ki) | Rabbit caudate nucleus slices | [3] |
| Biperiden | Functional Assay (ACh Release) | NMDA | 8.8 µM (Ki) | Rabbit caudate nucleus slices | [3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many neurodegenerative diseases. The ability of a compound to suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 is a crucial aspect of its neuroprotective profile.
| Compound | Assay Type | Cytokine Measured | Concentration | % Reduction in Cytokine Release | Cell Type | Reference |
| This compound | ELISA | TNF-α | 10⁻⁷ mol/l | Significant reduction | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| This compound | ELISA | TNF-α | 10⁻⁸ mol/l | Significant reduction | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| This compound | ELISA | TNF-α | 10⁻⁹ mol/l | Significant reduction | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| This compound | ELISA | IL-6 | 10⁻⁷ mol/l | Significant reduction | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| This compound | ELISA | IL-6 | 10⁻⁸ mol/l | Significant reduction | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| This compound | ELISA | IL-6 | 10⁻⁹ mol/l | Significant reduction | Human Peripheral Blood Mononuclear Cells (PBMCs) |
Quantitative data on the anti-inflammatory effects of Amantadine and Biperiden in a comparable in vitro setting were not available in the reviewed literature.
Anti-apoptotic and Cytoprotective Effects
Protecting neurons from apoptosis (programmed cell death) is a direct measure of a compound's neuroprotective efficacy. Cell viability assays, such as the MTT assay, are commonly used to assess this.
| Compound | Assay Type | Toxin/Insult | Concentration | Outcome | Cell Line | Reference |
| This compound | Apoptosis Assay | Cisplatin | 10⁻⁷ mol/l | Decreased apoptotic cell death (after 50 & 74h) | SH-SY5Y | |
| This compound | Apoptosis Assay | Cisplatin | 10⁻⁸ mol/l | Decreased apoptotic cell death (after 50 & 74h) | SH-SY5Y | |
| This compound | Apoptosis Assay | Cisplatin | 10⁻⁹ mol/l | Decreased apoptotic cell death (after 50 & 74h) | SH-SY5Y | |
| Amantadine | MTT Assay | 6-Hydroxydopamine (6-OHDA) | 10⁻⁷ M | Increased cell survival (when added after insult) | SH-SY5Y | |
| Amantadine | MTT Assay | 6-Hydroxydopamine (6-OHDA) | 10⁻⁸ M | Increased cell survival (when added after insult) | SH-SY5Y |
Direct comparative data for this compound, Amantadine, and Biperiden on apoptosis or cell viability under the same experimental conditions were not found in the reviewed literature. The data presented are from separate studies.
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathways
The following diagram illustrates the key signaling pathways involved in this compound's neuroprotective action.
Caption: Key signaling pathways modulated by this compound to exert its neuroprotective effects.
Experimental Workflow for In Vitro Neuroprotection Assays
The diagram below outlines a typical workflow for assessing the neuroprotective effects of a compound like this compound in vitro.
Caption: A generalized workflow for in vitro evaluation of neuroprotective compounds.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for the SH-SY5Y human neuroblastoma cell line.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for a specified period (e.g., 1-2 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., 6-OHDA, MPP+, cisplatin) to the wells, except for the control group, and incubate for 24-48 hours.
-
MTT Incubation: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This protocol is designed for detecting apoptosis in SH-SY5Y cells.
-
Cell Preparation: Seed SH-SY5Y cells in 6-well plates and treat with compounds and neurotoxins as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Anti-inflammatory Assay (ELISA for TNF-α and IL-6)
This protocol is for measuring cytokine levels in cell culture supernatants.
-
Sample Collection: After treating cells (e.g., PBMCs or microglial cells) with the test compounds and an inflammatory stimulus (e.g., LPS), collect the cell culture supernatants.
-
ELISA Plate Preparation: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a TMB substrate solution to develop the color.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Concentration Calculation: Determine the concentration of TNF-α or IL-6 in the samples by comparing their absorbance to the standard curve.
Conclusion
The in vitro data presented in this guide highlight the neuroprotective potential of this compound, which appears to act through multiple mechanisms, including NMDA receptor antagonism, anti-inflammatory, and anti-apoptotic effects. The comparative data, although limited by the lack of direct head-to-head studies for all parameters, suggest that this compound has a notable NMDA receptor antagonist activity. Further research directly comparing this compound with other neuroprotective agents in standardized in vitro models is warranted to fully elucidate its relative efficacy and therapeutic potential for neurodegenerative diseases.
References
A Cross-Study Examination of Budipine's Efficacy in Tremor Management
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Budipine's effect on tremor with other therapeutic alternatives, supported by available experimental data. The information is presented to facilitate an objective evaluation of its potential role in tremor management, primarily in the context of Parkinson's disease.
Overview of this compound's Anti-Tremor Activity
This compound, a 4,4-diphenylpiperidine derivative, has demonstrated efficacy in reducing tremor, particularly in patients with Parkinson's disease. Clinical studies have quantified its tremorlytic effects, showing significant reductions in both the intensity and occurrence of tremors. Its mechanism of action is believed to be multifactorial, involving antagonism of N-methyl-D-aspartate (NMDA) receptors and indirect dopaminergic effects.
Comparative Efficacy of this compound
To contextualize the anti-tremor effects of this compound, this section compares its performance with a placebo and other established anti-tremor medications based on data from various clinical trials.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effect of this compound and its comparators on tremor.
Table 1: this compound vs. Placebo in Parkinson's Disease Tremor
| Outcome Measure | This compound Group | Placebo Group | Study |
| Tremor Occurrence Reduction | 34%[1] | No significant reduction[2] | Spieker et al. (1995)[1] |
| Tremor Intensity Reduction | 25%[1] | No significant reduction[2] | Spieker et al. (1995) |
| UPDRS Score Improvement | 20% | Not Reported | Spieker et al. (1995) |
| CURS Sum Score Improvement | Improved from 5.7 to 3.0 | Smaller improvement (7.1 to 5.5) | Anonymous (PubMed) |
Table 2: this compound vs. Amantadine in Parkinson's Disease Tremor (Monotherapy)
| Outcome Measure | This compound (3 x 20 mg/d) | Amantadine (3 x 100 mg/d) | Study Duration | Finding |
| Webster-Rating-Scale (WRS) Total Score | Statistically significant improvement | Statistically significant improvement | 12 weeks | No significant difference between groups |
| WRS Tremor Sub-score | Statistically significant improvement | Statistically significant improvement | 12 weeks | This compound showed a significantly better effect on tremor |
Table 3: Overview of this compound and Other Anti-Tremor Medications
| Drug | Mechanism of Action | Primary Indication for Tremor | Key Efficacy Findings |
| This compound | NMDA receptor antagonist, indirect dopaminergic effects | Parkinson's disease tremor | Significant reduction in tremor intensity and occurrence |
| Propranolol | Beta-adrenergic blocker | Essential tremor, Parkinson's disease tremor | Effective in reducing essential tremor and can reduce Parkinson's tremor, especially under stress |
| Primidone | Anticonvulsant | Essential tremor | Effective in reducing essential tremor, with efficacy comparable to propranolol |
| Biperiden | Anticholinergic | Parkinson's disease tremor | Used for controlling tremor in Parkinson's, but with limited efficacy and notable side effects |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide to provide a clear understanding of the data generation process.
Long-Term Electromyography (EMG) Recordings
-
Objective: To continuously quantify tremor over an extended period.
-
Methodology: Surface EMG electrodes are placed on antagonistic forearm muscles to record muscle activity. The recordings are typically conducted for up to 24 hours to capture diurnal variations in tremor. The raw EMG data is then processed using a digital computer. A Fast Fourier Transformation (FFT) is applied to successive time intervals (e.g., 15-second intervals) to determine the presence, intensity, and frequency of the tremor. This method allows for monitoring under everyday conditions and is not restricted to a laboratory setting.
-
Key Parameters Measured:
-
Tremor Occurrence: The percentage of time intervals in which tremor is detected.
-
Tremor Intensity: The amplitude of the tremor.
-
Tremor Frequency: The dominant frequency of the tremor.
-
Clinical Rating Scales
Several standardized rating scales have been utilized to assess the severity of tremor and the overall motor symptoms of Parkinson's disease in the clinical trials of this compound.
-
Unified Parkinson's Disease Rating Scale (UPDRS): This is a comprehensive scale used to evaluate the severity of Parkinson's disease. The motor examination section (Part III) includes specific items for assessing rest and action/postural tremor in different body parts. The scoring is typically on a 0-4 scale, where 0 represents no tremor and 4 represents severe tremor. The administration of the UPDRS is standardized through training to ensure inter-rater reliability.
-
Columbia University Rating Scale (CURS): This scale is also used to assess the severity of Parkinson's disease. While less commonly used now than the UPDRS, it was employed in some of the earlier this compound studies.
-
Webster Rating Scale (WRS): This scale evaluates 10 clinical features of Parkinson's disease, including tremor. Each item is scored on a scale from 0 (no involvement) to 3 or 4 (severe), with higher scores indicating greater disability. The tremor assessment in the WRS considers the peak-to-peak movement of the tremor.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action in Tremor Reduction
This compound's anti-tremor effect is attributed to its dual action on the glutamatergic and dopaminergic systems. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound's anti-tremor action.
Experimental Workflow for a this compound Clinical Trial
The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of this compound on tremor.
Caption: A generalized workflow for a this compound clinical trial.
Conclusion
The available evidence suggests that this compound is an effective medication for reducing tremor in patients with Parkinson's disease. Its unique mechanism of action, targeting both glutamatergic and dopaminergic pathways, distinguishes it from other anti-tremor agents. While direct comparative data with some of the most commonly used tremor medications are limited, the existing studies provide a solid foundation for its consideration as a therapeutic option. Further head-to-head clinical trials are warranted to definitively establish its position in the therapeutic armamentarium for tremor.
References
A Comparative Study of Budipine and Other 4,4-Diphenylpiperidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Budipine and other 4,4-diphenylpiperidine derivatives. The information is supported by available experimental data and detailed methodologies for key assays.
This compound, a 4,4-diphenylpiperidine derivative, is an anti-Parkinson's agent with a multifaceted mechanism of action.[1] This guide delves into the pharmacological profile of this compound, drawing comparisons with its structural analogs and other derivatives where data is available. A significant challenge in a direct comparative analysis is the limited publicly available quantitative data for some of this compound's closest analogs, such as prodipine and medipine.
Pharmacological Profile: A Multi-Target Approach
This compound's therapeutic effects in Parkinson's disease are attributed to its interaction with multiple neurotransmitter systems. It primarily acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3] Additionally, it exhibits effects on the dopaminergic and cholinergic systems.[1][4]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and other relevant compounds. It is important to note the scarcity of directly comparable data for many 4,4-diphenylpiperidine derivatives in the public domain.
Table 1: Receptor Binding Affinities (IC50/Ki in µM)
| Compound | NMDA Receptor ([³H]TCP Binding) | Muscarinic M1 Receptor ([³H]QNB Binding) | Dopamine Transporter ([³H]GBR12935 Binding) |
| This compound | 36 | 1.1 | 11 |
| Prodipine | Data Not Available | Data Not Available | Data Not Available |
| Medipine | Data Not Available | Data Not Available | Data Not Available |
| Biperiden | 170 | 0.053 | 9 |
Table 2: Functional Assay Data
| Compound | Dopamine Reuptake Inhibition (IC50 in µM) |
| This compound | 11 |
| Prodipine | Data Not Available |
| Medipine | Data Not Available |
| Biperiden | 9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the pharmacological evaluation of 4,4-diphenylpiperidine derivatives.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the affinity of a compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat striatal membranes (source of DAT)
-
[³H]GBR12935 (radioligand)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the rat striatal membranes, [³H]GBR12935, and either the test compound or buffer (for total binding) or a high concentration of a known DAT inhibitor like GBR12909 (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Dopamine Uptake Assay in Synaptosomes
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals.
Materials:
-
Freshly prepared rat striatal synaptosomes
-
[³H]Dopamine
-
Test compounds (e.g., this compound)
-
Krebs-Ringer buffer (or similar physiological buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from rat striatum by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomal suspension with various concentrations of the test compound or buffer at 37°C for a short period.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a defined time (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters, which represents the amount of [³H]Dopamine taken up by the synaptosomes.
-
Determine the non-specific uptake in the presence of a known potent dopamine uptake inhibitor (e.g., cocaine or nomifensine).
-
Calculate the specific uptake and determine the IC50 value for the inhibition of dopamine uptake by the test compound.
Mandatory Visualization
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Discussion and Conclusion
This compound presents a complex pharmacological profile, acting on multiple targets implicated in the pathophysiology of Parkinson's disease. Its primary mechanism is believed to be NMDA receptor antagonism, which distinguishes it from purely dopaminergic or anticholinergic agents. The available in vitro data indicates a moderate affinity for the NMDA receptor and a higher affinity for muscarinic M1 receptors. Its inhibition of the dopamine transporter is comparatively weaker.
A comprehensive comparative analysis with its closest analogs, prodipine and medipine, is hampered by the lack of available quantitative data for these compounds. Qualitative reports suggest that prodipine has a similar efficacy to this compound but is associated with more significant side effects. Further research is warranted to fully elucidate the structure-activity relationships within this class of 4,4-diphenylpiperidine derivatives and to identify compounds with improved efficacy and safety profiles.
The experimental protocols provided in this guide offer a standardized framework for the in vitro characterization of these and other novel compounds targeting the dopaminergic, cholinergic, and glutamatergic systems. Consistent and rigorous application of these methodologies will be essential for building a more complete comparative dataset and advancing the development of new therapeutics for neurodegenerative disorders.
References
- 1. [Summarizing description of the pharmacology of this compound, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson’s Disease [mdpi.com]
- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of Budipine with Levodopa in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Budipine when used in combination with Levodopa for the treatment of Parkinson's disease. The information presented is based on available clinical and preclinical data, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Executive Summary
The co-administration of this compound with Levodopa has demonstrated a significant therapeutic advantage in managing motor symptoms of Parkinson's disease compared to Levodopa alone. Clinical studies indicate that this compound, as an adjunct therapy, leads to notable improvements in tremor, rigidity, and akinesia. The mechanism behind this synergy is believed to be multifactorial, involving this compound's unique pharmacological profile that extends beyond the dopaminergic system. This includes its antagonistic effect on NMDA receptors and its potential to enhance the conversion of Levodopa to dopamine, offering a multi-pronged approach to symptom control.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials investigating the efficacy of this compound as an add-on therapy to Levodopa.
Table 1: Improvement in Motor Symptoms (Columbia University Rating Scale - CURS)
| Treatment Group | Median Decrease in CURS Sum Score | 95% Confidence Interval | Percentage Improvement |
| This compound (20 mg t.i.d.) + Levodopa | 15.0[1] | 11.3 - 17.0[1] | - |
| Placebo + Levodopa | 4.3[1] | 3.0 - 7.5[1] | - |
| This compound (60 mg/day) + Levodopa | - | - | 22%[2] |
| Placebo + Levodopa | - | - | 4% |
Table 2: Efficacy on Specific Motor Symptoms
| Symptom | Effect of this compound Adjuvant Therapy |
| Tremor | Significant reduction |
| Rigidity | Reduction |
| Akinesia | Reduction |
Experimental Protocols
The clinical trials assessing the synergistic effects of this compound and Levodopa have generally followed a double-blind, placebo-controlled design.
Key Study Design
-
Patient Population: The studies enrolled patients diagnosed with idiopathic Parkinson's disease who were already receiving a stable and optimized regimen of dopaminergic therapy. This typically included a combination of Levodopa and a dopa decarboxylase inhibitor.
-
Treatment Protocol: Participants were randomly assigned to receive either this compound (at doses such as 20 mg three times daily) or a placebo, in addition to their ongoing Levodopa therapy.
-
Duration: The treatment period for these trials was typically several weeks to months to adequately assess the long-term efficacy and safety of the combination therapy.
-
Primary Outcome Measures: The primary endpoint for efficacy was the change in the sum score of the Columbia University Rating Scale (CURS), a standard measure of motor impairment in Parkinson's disease. Subscores for specific symptoms like tremor, rigidity, and akinesia were also evaluated.
Signaling Pathways and Mechanism of Action
The enhanced therapeutic effect of combining this compound with Levodopa can be attributed to their distinct yet complementary mechanisms of action.
-
Levodopa: As a precursor to dopamine, Levodopa directly replenishes the depleted dopamine levels in the brains of Parkinson's disease patients, thereby alleviating motor symptoms. It is transported into the brain and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase.
-
This compound: this compound possesses a complex pharmacological profile that influences multiple neurotransmitter systems. Its key mechanisms include:
-
NMDA Receptor Antagonism: this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Overactivity of the glutamatergic system, mediated by NMDA receptors, is implicated in the pathophysiology of Parkinson's disease. By modulating this pathway, this compound can help to restore the balance of neuronal activity in the basal ganglia.
-
Enhanced Dopamine Bioavailability: Preclinical studies suggest that this compound may increase the activity of aromatic L-amino acid decarboxylase, the enzyme responsible for converting Levodopa to dopamine. This could lead to a more efficient utilization of Levodopa and a greater dopaminergic effect.
-
Nondopaminergic Effects: this compound is also known to influence other neurotransmitter systems, which may contribute to its therapeutic effects.
-
The following diagram illustrates the proposed synergistic interaction between this compound and Levodopa.
Experimental Workflow
The diagram below outlines a typical workflow for a clinical trial evaluating the synergistic effects of this compound and Levodopa.
Conclusion
The available evidence strongly suggests that this compound acts as an effective synergistic partner to Levodopa in the management of Parkinson's disease. Its multi-target mechanism of action, which includes NMDA receptor antagonism and potential enhancement of dopamine synthesis from Levodopa, provides a rationale for the observed clinical benefits. For researchers and drug developers, this combination therapy represents a promising avenue for optimizing treatment strategies for Parkinson's disease, potentially leading to improved motor control and a better quality of life for patients. Further research to elucidate the precise molecular interactions and to explore long-term outcomes is warranted.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Budipine
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information on the proper disposal of Budipine, an anti-parkinson agent.[1][2] Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound: Chemical and Safety Data
| Property | Data |
| IUPAC Name | 1-tert-butyl-4,4-diphenylpiperidine |
| CAS Number | 57982-78-2 |
| Molecular Formula | C21H27N |
| Molar Mass | 293.454 g·mol−1 |
| Primary Hazard | Potent pharmaceutical compound. Assume high toxicity. |
This table summarizes key identifiers for this compound.
Disposal Protocol: A Step-by-Step Guide
The recommended disposal procedures for unused or waste this compound align with general guidelines for pharmaceutical waste disposal provided by regulatory bodies such as the U.S. Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA). The primary goal is to prevent accidental exposure and environmental contamination.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Assess Disposal Options
The preferred method for disposing of unused medicines is through a designated drug take-back program.[4]
-
Option A: Authorized Chemical Waste Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to handle the disposal of this compound. This is the most secure and compliant method for a research or laboratory setting.
-
Option B: In-House Deactivation and Disposal (if take-back is not available): If a take-back program or a licensed disposal service is not an option, follow these steps for in-house disposal.
Step 3: In-House Disposal Procedure
-
Do Not Flush: Unless explicitly stated in the product-specific literature, do not flush this compound down the toilet or drain. This practice can lead to contamination of water supplies.
-
Render Unusable:
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This step helps to deter accidental ingestion by humans or animals. Do not crush tablets or capsules.
-
-
Contain and Seal:
-
Place the mixture into a sealable plastic bag or another container that will not leak.
-
-
Final Disposal:
-
Dispose of the sealed container in the regular laboratory or municipal trash.
-
Before discarding the original container, be sure to remove or obscure all personal or identifying information from the label to protect privacy.
-
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided is based on general guidelines for the disposal of pharmaceutical waste. Always consult your institution's specific safety protocols and the product's Safety Data Sheet before handling and disposing of any chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Summarizing description of the pharmacology of this compound, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
Essential Safety and Logistical Information for Handling Budipine
Disclaimer: A specific Safety Data Sheet (SDS) for Budipine was not located. The following guidance is based on general best practices for handling potent pharmaceutical compounds and hazardous drugs. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new compound.
This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, a substance used as an anti-parkinson agent.[1][2][3] The procedural guidance is intended to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure to hazardous drugs during handling, compounding, administration, and disposal.[4][5] The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free, latex-free gloves (e.g., nitrile). Double gloving is recommended. | Prevents skin contact and absorption. Double gloving provides an additional barrier. Powder can absorb hazardous materials and become airborne. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from splashes and contamination. The gown should close in the back to provide a solid front. |
| Eye Protection | Safety goggles or a face shield. | Protects the eyes from splashes. Standard eyeglasses are not sufficient. |
| Respiratory Protection | An N-95 or N-100 respirator should be used when there is a risk of aerosol or dust generation. | Protects against inhalation of the compound. Surgical masks do not provide adequate protection from chemical exposure. |
| Hair & Shoe Covers | Disposable hair and shoe covers. | Prevents contamination of hair and personal footwear and reduces the tracking of contaminants out of the work area. |
Immediate First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial. The following table outlines general first aid procedures for hazardous chemical exposure.
Table 2: Immediate First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety.
Experimental Workflow for Safe Handling of this compound
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
